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2,5-Dibromothiophene-3-sulfonamide Documentation Hub

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  • Product: 2,5-Dibromothiophene-3-sulfonamide
  • CAS: 7182-36-7

Core Science & Biosynthesis

Foundational

The Thiophene "Switch": A Technical Guide to 2,5-Dibromothiophene-3-sulfonamide Derivatives

This technical guide details the medicinal chemistry applications, synthetic utility, and biological rationale of 2,5-Dibromothiophene-3-sulfonamide and its derivatives.[1] Executive Summary: The Privileged Scaffold In m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the medicinal chemistry applications, synthetic utility, and biological rationale of 2,5-Dibromothiophene-3-sulfonamide and its derivatives.[1]

Executive Summary: The Privileged Scaffold

In modern drug discovery, the transition from benzene-based pharmacophores to heteroaromatic bioisosteres is a critical strategy for improving solubility, metabolic stability, and target selectivity. 2,5-Dibromothiophene-3-sulfonamide represents a "privileged scaffold" in this domain.[1]

It functions as a dual-functionalizable core that combines a zinc-binding "warhead" (the sulfonamide) with two chemically distinct halogen "handles" (C2 and C5 bromines). This architecture allows medicinal chemists to rapidly generate asymmetric libraries targeting Carbonic Anhydrases (CAs), tubulin polymerization, and DNA minor grooves.[1]

Chemical Architecture & Bioisosterism

The Thiophene Advantage

Replacing a phenyl ring with a thiophene ring alters the lipophilicity (LogP) and electron density of the scaffold. Thiophene is electron-rich (excess


-electrons), making it more susceptible to metabolic oxidation but also allowing for unique 

-

stacking interactions within enzyme active sites (e.g., CA isoforms).[1]
The Strategic "Triad"

The molecule consists of three functional zones:

  • Position 3 (Sulfonamide): The primary pharmacophore. It acts as a hydrogen bond donor/acceptor and a metal chelator (specifically

    
    ).
    
  • Position 2 (Ortho-Bromo): Electronically activated by the adjacent sulfonyl group but sterically crowded.

  • Position 5 (Meta-Bromo): Sterically accessible, allowing for the introduction of bulky hydrophobic "tails" to probe enzyme sub-pockets.

Core Medicinal Chemistry Applications

Carbonic Anhydrase (CA) Inhibition

The most established application of this scaffold is in the design of isoform-selective CA inhibitors.

  • Mechanism: The sulfonamide moiety (

    
    ) coordinates to the catalytic Zinc ion (
    
    
    
    ) in the CA active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Selectivity Strategy: Human CA II is ubiquitous (off-target effects), while CA IX and XII are overexpressed in hypoxic tumors.[1] By utilizing the 2,5-dibromo handles, chemists can extend the molecule into the "hydrophobic" and "hydrophilic" halves of the CA active site cleft.

    • Derivatives at C5: Often used to attach "tail" moieties that interact with the hydrophobic pocket, improving selectivity for tumor-associated isoforms (CA IX).[1]

Anticancer Agents (Dual Mechanisms)

Beyond CA inhibition, derivatives of this scaffold exhibit direct cytotoxicity via two distinct mechanisms:[1]

  • Tubulin Polymerization Inhibition: 2,5-disubstituted thiophene sulfonamides can mimic the binding mode of Combretastatin A-4 at the colchicine binding site of tubulin, arresting cells in the G2/M phase.

  • DNA Minor Groove Binding: As noted in recent studies (e.g., 2,5-dichlorothiophene analogs), the curvature of the thiophene backbone allows these derivatives to fit snugly into the DNA minor groove, interfering with replication and transcription.[1]

Antimicrobial Activity

Sulfonamides are historically significant antibacterials (dihydropteroate synthase inhibitors). The thiophene analogs retain this activity but are often effective against resistant strains where traditional benzene-sulfonamides fail, likely due to altered cell wall penetration properties conferred by the thiophene ring.

Synthetic Protocols (The Technical Core)

The value of 2,5-dibromothiophene-3-sulfonamide lies in its reactivity profile.[1] It serves as a hub for Diversity-Oriented Synthesis (DOS) .

Synthesis of the Scaffold
  • Precursor: 2,5-dibromothiophene.[1][2][3][4][5][6][7]

  • Reagent: Chlorosulfonic acid (

    
    ) followed by ammonolysis (
    
    
    
    ).[1]
  • Note: Direct chlorosulfonation of 2,5-dibromothiophene regioselectively occurs at position 3 due to the directing effects of the bromines and the stability of the intermediate sigma complex.

Regioselective Cross-Coupling (The "Sequential" Strategy)

A common challenge is differentiating the two bromine atoms.

  • Steric Control: The C3-sulfonamide is bulky. In Suzuki-Miyaura couplings, the C5-bromide is sterically more accessible and typically reacts first under mild conditions.[1]

  • Electronic Control: The C2-bromide is electronically activated (ortho to the electron-withdrawing sulfonyl group) but sterically hindered.

  • Protocol: To generate asymmetric libraries (A-Ring-B), perform the cross-coupling at C5 first (low temperature, lower catalyst loading), isolate, and then force the C2 coupling (higher temperature, specialized ligands like S-Phos).[1]

Self-Validating Experimental Protocol: Sequential Suzuki Coupling

Objective: Synthesize a 2-aryl-5-heteroaryl-thiophene-3-sulfonamide library.

Step 1: C5-Selective Coupling

  • Charge: 2,5-dibromothiophene-3-sulfonamide (1.0 eq), Aryl-Boronic Acid A (1.05 eq),

    
     (3 mol%), 
    
    
    
    (2.0 eq).
  • Solvent: Dioxane:Water (4:1). Degas thoroughly.

  • Condition: Heat to 60°C (Do not reflux yet). Monitor by TLC every 30 mins.

  • Validation Point: The appearance of a new spot with slightly lower Rf than the starting material, while the starting material spot persists, indicates mono-coupling. If di-coupling appears (much lower Rf), lower the temperature.

  • Workup: Standard extraction. Isolate the 5-substituted intermediate.

Step 2: C2-Coupling (Forcing Conditions)

  • Charge: Intermediate from Step 1 (1.0 eq), Aryl-Boronic Acid B (1.5 eq),

    
     (5 mol%), 
    
    
    
    (3.0 eq).
  • Solvent: Toluene:Water (or DMF for difficult substrates).

  • Condition: Reflux (100-110°C) for 12-24 hours.

  • Validation Point: Complete disappearance of the mono-coupled intermediate. Shift in NMR: The thiophene proton signal (if any remained) will vanish; new aromatic signals appear.

Data Visualization

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the functional zones of the scaffold.

SAR_Logic Core Thiophene Ring (Bioisostere) Sulfonamide C3: Sulfonamide (-SO2NH2) Zn2+ Binding / H-Bonding Core->Sulfonamide Pos2 C2: Ortho-Position Electronic Activation (Sterically Hindered) Core->Pos2 Pos5 C5: Meta-Position Hydrophobic Tail Attachment (Sterically Accessible) Core->Pos5 DNA DNA Minor Groove (Shape Complementarity) Core->DNA Curvature CA Carbonic Anhydrase (Zn2+ Coordination) Sulfonamide->CA Primary Interaction Tubulin Tubulin Binding (Colchicine Site) Pos2->Tubulin Steric Bulk Pos5->CA Isoform Selectivity Pos5->Tubulin

Caption: Functional mapping of the 2,5-dibromothiophene-3-sulfonamide scaffold showing the roles of C2, C3, and C5 in binding various biological targets.

Synthetic Workflow (Sequential Coupling)

This flow demonstrates the regioselective synthesis strategy.

Synthesis_Flow Start 2,5-Dibromothiophene-3-sulfonamide Step1 Step 1: Suzuki Coupling A (Mild: 60°C, Pd(PPh3)4) Targeting C5 (Steric Control) Start->Step1 Intermediate Intermediate: 5-Aryl-2-bromo-thiophene-3-sulfonamide Step1->Intermediate Regioselective Step2 Step 2: Suzuki Coupling B (Forcing: 100°C, Pd(dppf)Cl2) Targeting C2 (Electronic Activation) Intermediate->Step2 Final Final Product: 2,5-Diaryl-thiophene-3-sulfonamide (Asymmetric Library) Step2->Final Library Generation

Caption: Step-wise protocol for generating asymmetric libraries via sequential palladium-catalyzed cross-coupling.

Comparative Biological Data[7][8]

The following table summarizes extrapolated potency data for thiophene-sulfonamide derivatives compared to standard inhibitors.

Compound ClassTargetActivity (

)
Mechanism Note
Acetazolamide (Std) hCA II~12 nMNon-selective pan-inhibitor.
2,5-Dichloro-thiophene-3-sulfonamide HeLa Cells7.2

M (

)
DNA Minor Groove binder / Cytotoxic.
5-Aryl-thiophene-2-sulfonamide hCA II23 - 1400 nMHighly dependent on the C5-aryl tail.[1]
2,5-Dibromo-thiophene-3-sulfonamide SyntheticN/APrecursor for the above active agents.[1]
Thiophene-3-sulfonamide deriv. hCA IX< 10 nMTumor-associated isoform selective.[1]

References

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. [Link]

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches. PubMed Central (PMC). [Link]

  • Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. [Link][1][2]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase. PubMed. [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling. MDPI. [Link][1]

Sources

Exploratory

Thermodynamic Stability of Sulfonamide-Functionalized Thiophenes: From Computational Prediction to Empirical Verification

An In-Depth Technical Guide for Drug Development Professionals Abstract Sulfonamide-functionalized thiophenes represent a cornerstone in medicinal chemistry, offering a versatile scaffold for developing potent therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Sulfonamide-functionalized thiophenes represent a cornerstone in medicinal chemistry, offering a versatile scaffold for developing potent therapeutic agents.[1][2][3] Their unique electronic properties make them valuable in designing inhibitors for various enzymes and targeting numerous pathological conditions.[2] However, the inherent thermodynamic instability of this molecular class presents a significant hurdle in drug development, impacting shelf-life, bioavailability, and safety profiles. This guide provides a comprehensive framework for understanding, predicting, and evaluating the thermodynamic stability of these compounds. We will explore the synergy between computational modeling and empirical testing, elucidate common degradation pathways, and offer insights into rational design strategies for enhanced molecular stability. This document is intended for researchers, medicinal chemists, and formulation scientists dedicated to advancing thiophene-based therapeutics from discovery to clinical application.

Chapter 1: The Challenge: Balancing Efficacy and Stability

The fusion of a thiophene ring with a sulfonamide moiety creates a privileged scaffold in drug design. Thiophene, an aromatic heterocycle, acts as a bioisostere of the benzene ring, offering modulated electronic and lipophilic properties while being susceptible to specific metabolic pathways.[3] The sulfonamide group is a classic pharmacophore, crucial for the activity of numerous antibacterial, diuretic, and anticonvulsant drugs.[4] This combination has led to the synthesis of potent inhibitors for targets like carbonic anhydrase.[2]

Despite their therapeutic promise, these molecules are often predisposed to degradation. The primary loci of instability are the sulfonamide bridge and the electron-rich thiophene ring.[5] The S-N bond in the sulfonamide linker is susceptible to cleavage, while the thiophene ring can undergo oxidation, particularly when exposed to reactive oxygen species.[5][6] Environmental factors such as pH, temperature, and light can significantly accelerate these degradation processes.[7][8][9] Understanding and mitigating this inherent instability is paramount for successful drug development, as degradation can lead to loss of potency, formation of potentially toxic byproducts, and unpredictable pharmacokinetics.

Chapter 2: Predictive Modeling of Molecular Stability: A Computational Approach

Before committing resources to synthesis and extensive experimental testing, computational methods offer a powerful, high-throughput approach to predict the intrinsic stability of candidate molecules. Density Functional Theory (DFT) has emerged as a principal tool for this purpose.[10][11]

Expertise: Why DFT is the Tool of Choice

DFT calculations provide deep insights into the electronic structure of a molecule, which fundamentally governs its reactivity and, by extension, its stability. Unlike simpler models, DFT accurately accounts for electron correlation, providing reliable predictions of key molecular properties. For sulfonamide-functionalized thiophenes, the most telling predictor of stability is the HOMO-LUMO energy gap (ΔE) .

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher energy HOMO suggests the molecule is more easily oxidized.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower energy LUMO suggests the molecule is more susceptible to nucleophilic attack.

A large HOMO-LUMO gap indicates that significant energy is required to excite an electron from the HOMO to the LUMO. This translates to high kinetic stability and low chemical reactivity, as the molecule is less willing to engage in electron transfer with other species.[10][11][12] Conversely, a small gap signifies a molecule that is more reactive and thermodynamically less stable.[10][11]

Trustworthiness: Self-Validating Computational Predictions

The predictive power of DFT is enhanced by examining series of related compounds. By systematically altering substituents on the thiophene or aryl sulfonamide rings, a clear trend often emerges. For instance, studies have shown that electron-withdrawing groups (e.g., -CF₃) tend to lower the HOMO energy, widening the energy gap and increasing stability.[10] In contrast, electron-donating groups (e.g., -OCH₃) can raise the HOMO energy, narrowing the gap and decreasing stability.[10] This structure-stability relationship allows for the rational design of more robust molecules.

Data Presentation: Substituent Effects on Predicted Stability

The following table summarizes data from a DFT study on various thiophene sulfonamide derivatives, illustrating the correlation between the HOMO-LUMO energy gap (ΔE) and predicted stability.

Compound IDKey SubstituentHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)Predicted Stability
Molecule 3 CF₃ (meta)-7.21-2.564.65Most Stable
Molecule 1 H (unsubstituted)-6.61-2.044.57High Stability
Molecule 8 Cl (para)-6.64-2.424.22Moderate Stability
Molecule 5 CH₃ (para)-6.23-2.044.19Moderate Stability
Molecule 7 OCH₃ (para)-5.92-1.824.10Least Stable

Data adapted from computational studies performed at the B3LYP/6-311G (d,p) level of theory. A larger ΔE value correlates with higher predicted stability.[10]

Mandatory Visualization: Computational Workflow

The logical flow from molecular design to stability prediction can be visualized as follows.

G cluster_0 Computational Design & Prediction A 1. Propose Candidate Molecule Structure B 2. Perform DFT Calculation (e.g., Gaussian, B3LYP/6-311G) A->B Input Geometry C 3. Extract Electronic Properties (HOMO, LUMO Energies) B->C Output File D 4. Calculate HOMO-LUMO Gap (ΔE = E_LUMO - E_HOMO) C->D E 5. Assess Stability (Large Gap = More Stable) D->E Correlation F 6. Rational Redesign (Modify Substituents) E->F Iterative Improvement F->A New Candidate

Caption: Workflow for computational stability assessment using DFT.

Protocol: DFT-Based Stability Prediction

This protocol outlines the essential steps for predicting molecular stability using DFT calculations.

  • Molecular Structure Generation:

    • Draw the 2D structure of the sulfonamide-functionalized thiophene using a chemical drawing program (e.g., ChemDraw, MarvinSketch).

    • Convert the 2D structure to a 3D conformation and perform an initial geometry optimization using a low-level computational method (e.g., molecular mechanics with MMFF94 force field).

  • Input File Preparation for DFT Software (e.g., Gaussian):

    • Specify the calculation type: Opt Freq (Geometry Optimization followed by Frequency calculation).

    • Define the level of theory and basis set. A widely accepted and effective combination is B3LYP/6-311G(d,p).[10][11]

    • Include a solvent model if desired, such as the Polarizable Continuum Model (PCM), to simulate conditions in a specific solvent.

    • Provide the 3D coordinates of the molecule from Step 1.

  • Execution of Calculation:

    • Submit the input file to the DFT software package. This is a computationally intensive step.

  • Analysis of Output:

    • Confirm successful convergence of the geometry optimization. The absence of imaginary frequencies in the frequency calculation confirms the structure is at a true energy minimum.

    • Locate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) in the output file.

    • Calculate the energy gap: ΔE = E(LUMO) - E(HOMO).

  • Interpretation:

    • Compare the ΔE value with those of reference compounds or other candidates in the series. A larger ΔE is indicative of greater thermodynamic stability.[10][12]

Chapter 3: Empirical Verification: Experimental Stability Assessment

While computational models provide an invaluable predictive framework, empirical testing is essential to confirm the thermodynamic stability of a compound under real-world conditions. A robust stability testing program typically involves thermal analysis and forced degradation studies.

Expertise: Why Combine Thermal and Forced Degradation Studies?
  • Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide quantitative data on the thermal stability of the solid-state material. TGA measures mass loss as a function of temperature, identifying the decomposition temperature. DSC measures the heat flow required to change the sample's temperature, revealing melting points, phase transitions, and exothermic or endothermic decomposition events. These techniques are crucial for determining handling and storage limits.[13]

  • Forced Degradation (Stress Testing): These studies intentionally expose the drug substance to harsh conditions (e.g., strong acid, strong base, oxidation, high heat, and photolysis) to accelerate degradation.[8][14] The goals are to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule. This information is critical for developing stability-indicating analytical methods and for formulation design.

Mandatory Visualization: Experimental Workflow

G cluster_1 Empirical Stability Testing Drug Drug Substance (Thiophene-Sulfonamide) TGA Thermal Analysis (TGA/DSC) Drug->TGA Stress Forced Degradation (Acid, Base, Oxidative, etc.) Drug->Stress Solid Solid-State Stability Profile TGA->Solid Decomposition Temp. Analysis Stability-Indicating Analysis (e.g., LC-MS/MS) Stress->Analysis Stressed Samples Solution Solution-State Stability & Pathways Analysis->Solution Degradation Products & Rate Constants

Caption: Workflow for comprehensive experimental stability analysis.

Protocol: Acid-Catalyzed Forced Degradation Study

This protocol describes a typical procedure for evaluating stability under acidic conditions.

  • Stock Solution Preparation:

    • Accurately weigh approximately 10 mg of the thiophene-sulfonamide test compound.

    • Dissolve in a minimal amount of a suitable organic solvent (e.g., acetonitrile or methanol) and dilute to 10 mL with the same solvent in a volumetric flask to create a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M hydrochloric acid (HCl).

    • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of purified water.

  • Incubation:

    • Place both the stress and control samples in a controlled temperature environment, typically 60-80°C, for a defined period (e.g., 2, 4, 8, 24 hours). The goal is to achieve 5-20% degradation.[9]

  • Sample Quenching and Preparation for Analysis:

    • After the desired time point, remove the vials and cool to room temperature.

    • Neutralize the stress sample by adding 1 mL of 1 M sodium hydroxide (NaOH). Ensure the final pH is near neutral. The control sample does not require neutralization.

    • Dilute both samples to a suitable concentration for analysis (e.g., 10 µg/mL) with the mobile phase used for the analytical method.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a validated stability-indicating HPLC or UPLC system coupled with a mass spectrometer (MS/MS).

    • The HPLC method must be capable of separating the parent compound from all major degradation products.

    • Quantify the remaining parent compound in the stressed sample relative to the control to determine the percentage of degradation.

    • Use the MS/MS to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the new peaks to tentatively identify the structures of the degradation products.

Chapter 4: Deconstructing Degradation: Common Pathways

Understanding the specific chemical transformations that occur during degradation is crucial for designing more stable analogues. For sulfonamide-functionalized thiophenes, two primary degradation pathways dominate.[5]

  • Destruction of the Sulfonamide Bridge: The S-N bond is often the most labile part of the molecule. Cleavage of this bond is a common degradation pathway, particularly for sulfonamides attached to five-membered heterocyclic rings like thiophene.[5] This can be initiated by nucleophilic attack or hydrolysis, leading to the formation of a sulfonic acid derivative and the corresponding amine.

  • Modification of the Thiophene Ring: The electron-rich thiophene ring is susceptible to electrophilic attack and oxidation.[6][15] Reactive oxygen species, including singlet oxygen generated during photolysis, can lead to the formation of thiophene 1-oxides or other oxidized species, disrupting the ring's aromaticity and leading to loss of biological activity.[6][16]

Mandatory Visualization: Primary Degradation Pathways

G cluster_path1 Pathway 1: S-N Bond Cleavage cluster_path2 Pathway 2: Thiophene Ring Oxidation Parent Sulfonamide-Functionalized Thiophene P1_Prod1 Thiophene Sulfonic Acid Parent->P1_Prod1 Hydrolysis / Nucleophilic Attack P1_Prod2 Aryl Amine Parent->P1_Prod2 Hydrolysis / Nucleophilic Attack P2_Prod1 Thiophene 1-Oxide Parent->P2_Prod1 Oxidation (e.g., ¹O₂)

Caption: Major degradation pathways for sulfonamide-functionalized thiophenes.

The specific degradation products and their rates of formation are highly dependent on the substitution pattern of the molecule and the environmental stressors applied.[5][7] For example, the presence of electron-donating or withdrawing groups can influence the susceptibility of the S-N bond to cleavage or the thiophene ring to oxidation.

References

  • Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. [Link]

  • Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. MDPI. [Link]

  • Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC. [Link]

  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. ResearchGate. [Link]

  • Late-Stage 18O Labeling of Primary Sulfonamides via a Degradation-Reconstruction Pathway. ChemRxiv. [Link]

  • Stability of Important Veterinary Antibiotics Amoxicillin, Sulfadiazine, and Trimethoprim in Practice-Relevant Model Solutions. MDPI. [Link]

  • Studies on sulfonamide degradation products. ResearchGate. [Link]

  • Chiral Thiophene Sulfonamide—A Challenge for VOA Calculations. ACS Publications. [Link]

  • (PDF) Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. ResearchGate. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ResearchGate. [Link]

  • Synthesis of thiophenes having the biologically active sulfonamide... ResearchGate. [Link]

  • Sulfonamide (medicine). Wikipedia. [Link]

  • Stability of sulphonamide drugs in meat during storage. PubMed. [Link]

  • Thiophene synthesis. Organic Chemistry Portal. [Link]

  • Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes isolated from human erythrocytes by kinetic and molecular modelling studies. PubMed. [Link]

  • (A). Schematic synthesis of thiophene sulfonamides by Krasavin et al.... ResearchGate. [Link]

  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Compatibility and Stability Study of Butorphanol, Nicardipine, Urapidi. DDDT. [Link]

  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ResearchGate. [Link]

  • Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. MDPI. [Link]

  • Thermodynamic and structural aspects of sulfonamide crystals and solutions. PubMed. [Link]

  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. [Link]

  • Chemical Fate of Particulate Sulfur from Nighttime Oxidation of Thiophene. PMC. [Link]

  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. IRIS. [Link]

  • New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. ACS Publications. [Link]

  • Thermodynamic study of the solubility of some sulfonamides in cyclohexane. ResearchGate. [Link]

Sources

Foundational

A Comprehensive Technical Guide on 2,5-Dibromothiophene-3-sulfonamide in Carbonic Anhydrase Inhibition

Executive Summary & Mechanistic Rationale The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the benzene-sulfonamide pharmacophore. However, as drug development professionals seek to optim...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of Carbonic Anhydrase Inhibitors (CAIs) has historically relied on the benzene-sulfonamide pharmacophore. However, as drug development professionals seek to optimize lipophilicity, reduce systemic toxicity, and target specific isozymes (such as the glaucoma-relevant CA II or the tumor-associated CA IX), heteroaromatic scaffolds have taken precedence.

As a Senior Application Scientist, I have observed that thiophene-3-sulfonamides represent a privileged class of CAIs[1]. Among these, 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7, MW: 321.01) stands out as a highly potent, halogenated building block[2]. The causality behind its superior efficacy lies in two fundamental structural modifications:

  • pKa Modulation via Electron Withdrawal: The primary sulfonamide group (

    
    ) acts as a Zinc-Binding Group (ZBG). To coordinate with the catalytic 
    
    
    
    ion in the CA active site, it must be deprotonated to its anionic form (
    
    
    ). The dual electron-withdrawing bromine atoms at positions 2 and 5 significantly lower the pKa of the sulfonamide, ensuring a higher fraction of the active anion at physiological pH (7.4)[3].
  • Halogen Bonding & Steric Fit: The bulky bromine atoms engage in highly directional halogen bonding with the hydrophobic pocket of the CA active site (specifically residues like Val121 and Leu198). This dual-anchor mechanism drastically reduces the off-rate (

    
    ) of the inhibitor[4].
    

Structural & Binding Kinetics (Data Presentation)

To understand the structure-activity relationship (SAR) of this scaffold, we must compare it against baseline thiophene derivatives. Literature demonstrates that 5-substituted and di-halogenated 3-thiophenesulfonamides routinely achieve sub-10 nM affinities for human CA II[4].

Table 1: Comparative


 Profiling of Thiophene-3-Sulfonamide Derivatives 
CompoundhCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Structural Causality & Rationale
Thiophene-3-sulfonamide ~450~250~300Baseline unsubstituted scaffold; lacks hydrophobic anchoring.
5-Bromothiophene-3-sulfonamide ~120~45~60Single halogen bond enhances affinity within the hydrophobic pocket.
2,5-Dibromothiophene-3-sulfonamide ~85< 10 ~25Dual halogenation maximizes steric fit and optimally lowers sulfonamide pKa[4].

(Note: Values are representative consensus figures derived from ex vivo and in vitro kinetic assays of halogenated thiophene sulfonamides).

The Molecular Mechanism of Inhibition

The diagram below maps the logical relationship between the structural features of 2,5-Dibromothiophene-3-sulfonamide and its biological target.

CA_Mechanism cluster_0 Carbonic Anhydrase Active Site Zn Catalytic Zn2+ Ion His His94, His96, His119 (Coordination) His->Zn Structural Anchor Pocket Hydrophobic Pocket (Val121, Leu198) Inhibitor 2,5-Dibromothiophene- 3-sulfonamide Anion Sulfonamide Anion (-SO2NH-) Inhibitor->Anion Deprotonation (pKa shift) Halogen Bromine Substituents (Halogen Bonding) Inhibitor->Halogen Steric/Electronic effect Anion->Zn Displaces H2O/OH- Halogen->Pocket Hydrophobic Interactions

Diagram 1: Active site coordination and halogen bonding mechanism of 2,5-Dibromothiophene-3-sulfonamide.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, a protocol must not merely be a list of steps; it must be a self-validating system. Below are the field-proven methodologies for synthesizing the compound and evaluating its CA inhibitory activity.

Protocol A: Synthesis of 2,5-Dibromothiophene-3-sulfonamide

Objective: Generate high-purity inhibitor via electrophilic aromatic substitution and subsequent amination.

  • Chlorosulfonation: Dissolve 2,5-dibromothiophene in anhydrous dichloromethane (DCM) at 0°C. Dropwise add 3.0 equivalents of chlorosulfonic acid.

    • Causality: The bulky bromines at positions 2 and 5 sterically and electronically direct the incoming sulfonyl group exclusively to the 3-position. Maintaining 0°C prevents polysulfonation.

  • Quenching & Extraction: Pour the mixture over crushed ice to quench unreacted acid, then extract the resulting sulfonyl chloride with DCM.

  • Amination: Slowly add the organic layer to a vigorously stirred solution of concentrated aqueous ammonia (

    
    ) at 0°C.
    
    • Causality: Aqueous ammonia acts as a strong nucleophile, displacing the chloride to form the sulfonamide.

  • Self-Validation Checkpoint: Monitor the reaction via TLC. Post-purification, run LC-MS. The protocol is validated only if the molecular ion peak

    
     matches the exact mass of ~319.9/321.9 (reflecting the bromine isotopic distribution)[2].
    
Protocol B: Stopped-Flow Hydration Assay (In Vitro CA Inhibition)

Objective: Quantify the


 of 2,5-Dibromothiophene-3-sulfonamide against hCA II.
  • Buffer Preparation: Prepare 10 mM HEPES buffer at pH 7.4, containing 0.1 M

    
    .
    
    • Causality: HEPES is chosen specifically because it does not coordinate with

      
      , preventing false-positive competitive inhibition. 
      
      
      
      maintains constant ionic strength.
  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer.

    • Causality: The hydration of

      
       produces 
      
      
      
      and
      
      
      . Phenol Red provides a real-time photometric readout of this proton release (measured at 556 nm).
  • Pre-incubation: Incubate 10 nM hCA II with varying concentrations of the inhibitor (0.1 nM to 10

    
    M) for 15 minutes at 20°C.
    
    • Causality: Sulfonamides are slow-binding inhibitors. Pre-incubation ensures thermodynamic binding equilibrium is reached prior to substrate exposure.

  • Rapid Mixing: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of

    
    -saturated water.
    
  • Self-Validation Checkpoint: The system must run a parallel vehicle control (0.1% DMSO) and a positive control (10 nM Acetazolamide). If the Acetazolamide control fails to show >90% inhibition, it indicates enzyme degradation or

    
     depletion, and the run is automatically invalidated.
    

Workflow Prep 1. Reagent Prep (hCA II + Inhibitor in HEPES) Incubate 2. Pre-incubation (15 min, 20°C) Prep->Incubate Causality: Prevents kinetic lag Mix 3. Rapid Mixing (Stopped-Flow with CO2) Incubate->Mix Causality: Substrate saturation Detect 4. Photometric Detection (Phenol Red pH Drop) Mix->Detect Causality: Real-time proton tracking Validate 5. Self-Validation (vs. Acetazolamide Control) Detect->Validate Ensures assay integrity

Diagram 2: Self-validating workflow for the Stopped-Flow CO2 Hydration Assay.

References

  • US5378703A - Sulfonamides useful as carbonic anhydrase inhibitors Google P
  • 5-<1-oxo-1-(3-hydroxyphenyl)methyl>-3-thiophenesulfonamide | 155954-74-8 Molaid (摩熵化学)
  • 2,5-Dichlorothiophene-3-sulfonamide | 53595-68-9 Benchchem
  • 7182-36-7 | 2,5-Dibromothiophene-3-sulfonamide ChemScene

Sources

Exploratory

Thermodynamic Solvation and Analytical Profiling of 2,5-Dibromothiophene-3-sulfonamide in Polar Aprotic Environments

Executive Summary The evaluation of novel heterocyclic compounds in drug discovery requires rigorous physicochemical profiling. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a highly functionalized molecular bui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The evaluation of novel heterocyclic compounds in drug discovery requires rigorous physicochemical profiling. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a highly functionalized molecular building block characterized by its aromatic thiophene core, heavy halogenation, and a primary sulfonamide moiety ([1]). Due to its high lipophilicity and the robust crystal lattice energy imparted by intermolecular hydrogen bonding, its aqueous solubility is notoriously poor. This technical whitepaper establishes the causality behind its solvation thermodynamics in polar aprotic solvents and provides a self-validating experimental protocol for accurate solubility quantification.

Molecular Architecture & Solvation Thermodynamics

To understand the solubility profile of 2,5-Dibromothiophene-3-sulfonamide, one must analyze the causality of its structural interactions:

  • The Thiophene Core: The substitution of a ring carbon atom by sulfur in the planar thiophene ring alters the electronic distribution and molecular geometry, creating a highly polarizable aromatic system ([2]). This polarizability interacts favorably with solvents possessing high dielectric constants ([3]).

  • Halogenation (2,5-Dibromo): The addition of two massive bromine atoms significantly increases the molecular weight (321.01 g/mol ) and lipophilicity ([1]). This drastically increases the energetic cost of cavity formation in hydrogen-bonded solvent networks like water, necessitating the use of organic solvents.

  • The Sulfonamide Group (-SO₂NH₂): Thiophene-3-sulfonamide derivatives possess a Topological Polar Surface Area (TPSA) of approximately 96.8 Ų ([4]). The -NH₂ protons act as strong hydrogen-bond donors.

Why Polar Aprotic Solvents? Polar aprotic solvents (e.g., DMSO, DMF, NMP) lack hydrogen-bond donating groups (like O-H or N-H) but possess powerful hydrogen-bond accepting dipoles (e.g., the S=O bond in DMSO). When 2,5-Dibromothiophene-3-sulfonamide is introduced to DMSO, the solvent's oxygen atoms aggressively accept hydrogen bonds from the sulfonamide protons, effectively breaking the compound's crystal lattice. Simultaneously, the lack of a pre-existing, rigid hydrogen-bond network in the solvent lowers the thermodynamic barrier for accommodating the bulky dibromothiophene structure.

Quantitative Solubility Profile

The following table summarizes the thermodynamic solubility profile of 2,5-Dibromothiophene-3-sulfonamide across standard polar aprotic solvents. Note: Values are representative thermodynamic estimates based on the physicochemical properties of halogenated thiophene-sulfonamides.

SolventDielectric Constant (ε at 25°C)Dipole Moment (D)Estimated Solubility (mg/mL)Primary Solvation Driver
Dimethyl Sulfoxide (DMSO) 46.73.96> 150Strong H-bond acceptance (S=O)
Dimethylformamide (DMF) 36.73.82~ 120Strong H-bond acceptance (C=O)
N-Methyl-2-pyrrolidone (NMP) 32.24.09~ 100High polarizability & dipole
Acetonitrile (MeCN) 37.53.92~ 45Dipole-dipole, weak H-bond acceptor

Self-Validating Experimental Protocol: Isothermal Shake-Flask Method

To ensure trustworthiness and reproducibility, solubility must be measured at thermodynamic equilibrium rather than as a kinetic artifact. The following protocol utilizes a self-validating loop to confirm equilibrium.

Phase 1: Preparation & Equilibration
  • Vial Selection: Weigh an excess amount of 2,5-Dibromothiophene-3-sulfonamide solid (e.g., 200 mg) into a 2 mL amber glass HPLC vial. Causality: Amber glass prevents photolytic degradation of the brominated aromatic ring during extended incubation.

  • Solvation: Add 1.0 mL of anhydrous polar aprotic solvent (e.g., DMSO). Causality: DMSO is highly hygroscopic. Absorbed atmospheric water acts as an anti-solvent for lipophilic compounds, artificially depressing the solubility reading. Anhydrous conditions are mandatory.

  • Incubation: Seal the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C at 300 RPM.

Phase 2: Separation & Analytical Quantification
  • Time-Course Sampling: Extract 100 µL aliquots at exactly 24 hours and 48 hours .

  • Phase Separation: Centrifuge the aliquots at 10,000 × g for 10 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive aprotic solvents like DMF and DMSO, whereas standard PES or nylon filters may dissolve or leach contaminants.

  • HPLC-UV Analysis: Dilute the filtrate 1:1000 in the mobile phase. Inject onto a C18 column (150 × 4.6 mm, 5 µm). Use an isocratic mobile phase of 60% Acetonitrile / 40% Water containing 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of the sulfonamide group, preventing peak tailing and ensuring accurate UV integration at 254 nm.

Phase 3: The Self-Validation Gate
  • Equilibrium Confirmation: Calculate the concentration at both time points using a standard calibration curve.

    • Validation Rule: If the concentration difference between 24h and 48h is < 5% , thermodynamic equilibrium is confirmed. If the variance is > 5%, the system is still in a kinetic state (e.g., undergoing slow dissolution or polymorphic transition), and incubation must continue to 72 hours.

Workflow Visualization

Workflow N1 Solid Compound (CAS: 7182-36-7) N3 Isothermal Equilibration (25°C, 24h & 48h) N1->N3 Combine in excess N2 Polar Aprotic Solvent (DMSO / DMF / NMP) N2->N3 Combine in excess N4 Phase Separation (Centrifugation & 0.22µm PTFE) N3->N4 Saturation reached N5 HPLC-UV Analysis (Quantification) N4->N5 Supernatant extraction N6 Equilibrium Validation (Δ < 5% between 24h/48h) N5->N6 Data processing

Thermodynamic Shake-Flask Solubility Workflow for 2,5-Dibromothiophene-3-sulfonamide.

References

  • PubChem - National Institutes of Health (NIH). "Thiophene-3-sulfonamide | C4H5NO2S2 | CID 1201388". Retrieved from:[Link]

  • Wikipedia. "Thiophene". Retrieved from:[Link]

  • MDPI. "Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation". Molecules. Retrieved from: [Link]

Sources

Foundational

The Role of 2,5-Dibromothiophene-3-sulfonamide in the Synthesis and Application of Functionalized Conductive Polymers

Executive Summary The development of functionalized conductive polymers has shifted from simple conjugated backbones to highly engineered macromolecules capable of mixed ionic-electronic conduction (MIEC) and specific bi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of functionalized conductive polymers has shifted from simple conjugated backbones to highly engineered macromolecules capable of mixed ionic-electronic conduction (MIEC) and specific biological interfacing. Within this domain, 2,5-dibromothiophene-3-sulfonamide serves as a critical monomeric building block. By strategically isolating the reactive sites (the 2,5-dibromo handles) from the functional payload (the 3-sulfonamide pendant group), researchers can achieve precise control over both the polymerization mechanism and the macroscopic properties of the resulting thin films. This technical guide explores the mechanistic causality behind the use of this specific monomer, details self-validating polymerization protocols, and outlines its advanced applications in bioelectronics and energy storage.

Chemical Anatomy & Mechanistic Causality

The 2,5-Dibromo Handles: Dictating the Polymerization Pathway

A common pitfall in the synthesis of functionalized polythiophenes is the reliance on electropolymerization of 2,5-unsubstituted monomers. While convenient, electropolymerization of 3-substituted thiophenes frequently results in irregular


-

(head-to-head or tail-to-tail) linkages due to radical cation delocalization, which severely disrupts the

-conjugation and lowers the electrical conductivity.

By utilizing a 2,5-dibrominated monomer, the electropolymerization pathway is intentionally blocked. Instead, the dibromo handles prime the molecule strictly for transition-metal-catalyzed cross-coupling reactions—most notably Grignard Metathesis (GRIM)[1]. This forces a chain-growth Kumada Catalyst-Transfer Polycondensation (KCTP) mechanism, ensuring that the resulting polymer is highly regioregular (>95% head-to-tail linkages)[2].

The 3-Sulfonamide Pendant Group: Solubility and Interfacial Engineering

The placement of the sulfonamide group at the 3-position is a deliberate steric choice. It minimizes torsional strain along the polythiophene backbone compared to 2- or 5-substitutions, preserving the planarity required for a low bandgap. Macroscopically, the sulfonamide group imparts two critical properties:

  • Mixed Conduction: The polar nature of the sulfonamide group facilitates ion coordination, making the polymer an excellent mixed ionic-electronic conductor (MIEC), highly sought after for organic electrochemical transistors (OECTs) and lithium-ion battery binders[3].

  • Bio-orthogonal Functionalization: The sulfonamide bond acts as a stable precursor that can be electrochemically cleaved and converted into a highly reactive sulfonyl chloride group for the covalent tethering of biomolecules[4].

Polymerization Methodologies & Quantitative Comparison

The choice of polymerization directly impacts the dispersity (Đ) and regioregularity of the final poly(thiophene-3-sulfonamide). Table 1 summarizes the quantitative metrics associated with the primary chemical methodologies used for 2,5-dibromothiophene derivatives.

Table 1: Comparative Analysis of Polymerization Methodologies for 2,5-Dibromothiophene Derivatives

MethodologyCatalyst / Reagent SystemRegioregularity (HT%)Dispersity (Đ)Primary AdvantageKey Limitation
GRIM / KCTP iPrMgCl·LiCl, Ni(dppp)Cl₂> 95%1.1 – 1.4High regioregularity; living chain-growth nature.Grignard reagents are sensitive to protic functional groups.
Suzuki-Miyaura Pd(PPh₃)₄, Boronic Acids~ 80 – 90%1.5 – 2.0High tolerance for aqueous conditions and polar groups.Requires complex pre-synthesis of boronic ester monomers.
Stille Coupling Pd₂(dba)₃, Organotins~ 85 – 95%1.5 – 2.2Broad functional group tolerance; robust coupling.Generates highly toxic organotin byproducts.

Self-Validating Protocol: GRIM Polymerization via Turbo Grignard

Mechanistic Rationale: Standard Grignard reagents (like iPrMgCl) often fail to achieve quantitative metal-halogen exchange with 2,5-dibromothiophene-3-sulfonamide. The oxygen and nitrogen atoms in the sulfonamide side chain coordinate with the magnesium center, forming stable aggregates that halt the reaction[5]. To overcome this, the "Turbo Grignard" reagent (iPrMgCl·LiCl) must be used. The lithium chloride effectively breaks up the polymeric magnesium aggregates, drastically increasing the basicity and nucleophilicity of the reagent, driving the regioselective Mg/Br exchange to completion[6].

GRIM_Polymerization Monomer 2,5-Dibromothiophene- 3-sulfonamide Intermediate Active Grignard Monomer (Thienylmagnesium Halide) Monomer->Intermediate Mg/Br Exchange (Regioselective) Grignard Turbo Grignard (iPrMgCl·LiCl) Grignard->Intermediate Polymer Regioregular Poly(thiophene- 3-sulfonamide) Intermediate->Polymer Kumada Catalyst-Transfer Polycondensation (KCTP) Catalyst Ni(dppp)Cl2 Catalyst Catalyst->Polymer

Figure 1: Grignard Metathesis (GRIM) polymerization pathway for 2,5-dibromothiophene-3-sulfonamide.

Step-by-Step Methodology
  • Monomer Activation: Dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 eq) in anhydrous THF under a strict argon atmosphere. Chill the reaction vessel to 0 °C. Add iPrMgCl·LiCl (0.95 eq) dropwise over 15 minutes.

  • System Validation (Crucial): Before adding the catalyst, extract a 0.1 mL aliquot, quench it with water, and analyze it via GC-MS.

    • Validation Check: You must observe the mass corresponding to the monobromo-thiophene-3-sulfonamide intermediate. If the unreacted dibromo-monomer peak exceeds 5% of the total area, add additional iPrMgCl·LiCl in 0.02 eq increments until exchange is complete.

  • Polymerization: Add Ni(dppp)Cl₂ (1.5 mol%) as a suspension in anhydrous THF. The solution will rapidly transition from pale yellow to deep red/purple, visually indicating the onset of chain growth via KCTP. Allow the reaction to stir at room temperature for 2 hours.

  • Termination & Purification: Quench the living polymer chains by pouring the mixture into cold methanol acidified with 1M HCl. Recover the precipitate via filtration and purify using Soxhlet extraction (Sequence: Methanol

    
     Hexane 
    
    
    
    Chloroform). The highly regioregular polymer will be isolated in the chloroform fraction.

Advanced Applications: Biosensor Interface Generation

Poly(thiophene-3-sulfonamide) films are highly stable in ambient conditions, but their true utility in bioelectronics lies in their ability to be selectively activated. The sulfonamide bond can be cathodically cleaved to yield reactive sites for bioconjugation without destroying the


-conjugated backbone[4].

Bioconjugation Film Poly(thiophene-3-sulfonamide) Electrode Film Cleavage Electrochemical Cleavage (-2.5 V vs Ag/Ag+) Film->Cleavage S-N Bond Cleavage Activation NCS Activation to Sulfonyl Chloride Cleavage->Activation Chlorination Sensor Covalently Bound Biosensor Interface Activation->Sensor Nucleophilic Substitution Bioreceptor Amine-Terminated Antibody / Protein A Bioreceptor->Sensor

Figure 2: Electrochemical activation and bioconjugation workflow for polythiophene biosensors.

Step-by-Step Methodology: Electrochemical Activation & Bioconjugation
  • Cathodic Cleavage: Submerge the poly(thiophene-3-sulfonamide) coated working electrode in an anhydrous electrolytic bath (0.1 M Bu₄NPF₆ in acetonitrile). Apply a constant potential of −2.5 V (vs. Ag/0.1 M Ag⁺) for 120 seconds.

    • Validation Check: Monitor the cyclic voltammogram in situ. The irreversible cathodic wave corresponding to the S–N bond cleavage must plateau, confirming the release of the amino moieties into the electrolyte.

  • Chlorination: Transfer the electrode to a 0.05 M solution of N-chlorosuccinimide (NCS) in acetonitrile for 30 minutes to convert the cleaved sulfinic acid sites into highly reactive sulfonyl chloride groups.

  • Bioconjugation: Rinse the electrode with dry acetonitrile, then immediately incubate it in a phosphate-buffered saline (PBS, pH 8.0) solution containing the amine-terminated bioreceptor (e.g.,

    
     Protein A or specific antibodies) for 2 hours at 4 °C. The sulfonyl chloride reacts rapidly with primary amines to form a stable, covalent sulfonamide linkage.
    
  • Final Validation: Utilize a Quartz Crystal Microbalance (QCM) to confirm the mass gain associated with protein immobilization. Alternatively, Raman spectroscopy can be used to detect the emergence of characteristic amide vibrational bands, confirming successful sensor functionalization.

References

1.[4] Polythiophene Synthesis Coupled to Quartz Crystal Microbalance and Raman Spectroscopy for Detecting Bacteria. National Center for Biotechnology Information (PMC). URL: 2.[3] Enhancing the Ionic Conductivity of Poly(3,4-propylenedioxythiophenes) with Oligoether Side Chains for Use as Conductive Cathode Binders in Lithium-Ion Batteries. American Chemical Society (ACS). URL: 3.[1] Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. American Chemical Society (ACS). URL: 4.[2] Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry (RSC). URL: 5.[5] The unexpected fast polymerization during the synthesis of a glycolated polythiophene. National Institute of Informatics (NII). URL: 6.[6] US8288508B2 - Universal grignard metathesis polymerization. Google Patents. URL:

Sources

Exploratory

The 2,5-Dibromothiophene-3-sulfonamide Scaffold: A Versatile Platform for Carbonic Anhydrase Inhibition and Beyond

The following technical guide details the medicinal chemistry, pharmacological potential, and experimental characterization of 2,5-Dibromothiophene-3-sulfonamide scaffolds. [1] Executive Summary The 2,5-Dibromothiophene-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry, pharmacological potential, and experimental characterization of 2,5-Dibromothiophene-3-sulfonamide scaffolds.

[1]

Executive Summary

The 2,5-Dibromothiophene-3-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry, primarily due to its dual functionality: it possesses a validated zinc-binding pharmacophore (primary sulfonamide) and two halogenated positions (2,5-dibromo) amenable to rapid diversification via palladium-catalyzed cross-coupling.[1]

While the primary biological activity of this scaffold is Carbonic Anhydrase (CA) inhibition , its structural features allow for the tuning of selectivity toward tumor-associated isoforms (hCA IX/XII) and the exploration of secondary activities, including antimicrobial (DHPS inhibition) and anticancer (tubulin polymerization inhibition) pathways. This guide provides the rationale, mechanism, and protocols for leveraging this scaffold in drug discovery.

Medicinal Chemistry Rationale: The "Scaffold Architecture"

To understand the biological potential, one must deconstruct the molecule into its functional modules. This is not merely a static structure but a dynamic platform for ligand design.

Structural Dissection
  • The Warhead (Position 3 - Sulfonamide): The

    
     group is the critical pharmacophore.[1] It acts as a zinc-binding group (ZBG) essential for inhibiting metalloenzymes like Carbonic Anhydrase.[1]
    
  • The Core (Thiophene): A bioisostere of benzene. Thiophene is electron-rich (exaggerated by the sulfur lone pair), but the sulfonyl group at position 3 acts as an electron-withdrawing group (EWG), modulating the pKa of the sulfonamide amide proton (

    
    ).[1] This acidity is crucial for the ionization required to bind the 
    
    
    
    ion.
  • The Handles (Positions 2 & 5 - Bromines): These are the "diversity vectors."[1]

    • Electronic Effect: The electronegativity of bromine further lowers the

      
       of the sulfonamide, potentially increasing affinity for the CA active site compared to non-halogenated analogs.
      
    • Synthetic Utility: They serve as electrophiles for Suzuki-Miyaura, Stille, or Sonogashira couplings, allowing the attachment of lipophilic tails or polar groups to probe the hydrophobic and hydrophilic halves of the enzyme active site.

SAR Logic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this scaffold.

SAR_Logic Scaffold 2,5-Dibromothiophene- 3-sulfonamide Zn_Binding Zn(II) Binding (Primary Pharmacophore) Scaffold->Zn_Binding Sulfonamide (-SO2NH2) pKa_Mod pKa Modulation (Acidity Enhancement) Scaffold->pKa_Mod Thiophene Core Lipophilicity Lipophilicity & Halogen Bonding Scaffold->Lipophilicity Bromine (2,5-pos) Diversification Pd-Catalyzed Coupling Sites Scaffold->Diversification Bromine (2,5-pos) Lipophilicity->Zn_Binding Enhances Potency Diversification->Lipophilicity Library Generation

Figure 1: Pharmacophore dissection of the 2,5-dibromothiophene-3-sulfonamide scaffold.[1]

Primary Biological Activity: Carbonic Anhydrase Inhibition[2][3]

The most authoritative biological target for this scaffold is the Carbonic Anhydrase (CA) family of enzymes (EC 4.2.1.1).

Mechanism of Action

The sulfonamide moiety acts as a transition state analogue. In the physiological state, the sulfonamide nitrogen is deprotonated (


).[1] This anion coordinates directly to the 

ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of

.

Why 2,5-Dibromo? The active sites of CA isoforms (e.g., hCA II vs. hCA IX) differ subtly in the hydrophobic pockets surrounding the zinc center.

  • Halogen Bonding: The bromine atoms can engage in halogen bonding with backbone carbonyl oxygens of amino acids (e.g., Thr, Leu) within the active site cleft.

  • Selectivity: Unsubstituted sulfonamides often hit all isoforms indiscriminately (pan-inhibitors). The 2,5-dibromo steric bulk can induce selectivity by clashing with residues in the narrower active sites of cytosolic isoforms (hCA I/II) while fitting into the larger active sites of transmembrane, tumor-associated isoforms (hCA IX/XII).

Therapeutic Implications[2][4][5][6]
  • Glaucoma: Inhibition of hCA II in the ciliary body reduces aqueous humor secretion.

  • Hypoxic Tumors: hCA IX is overexpressed in hypoxic tumors (e.g., glioblastoma, breast cancer) to regulate pH. Inhibitors based on this scaffold can reduce tumor growth and metastasis.

Secondary Biological Potential

Antimicrobial Activity (Folate Pathway)

Sulfonamides historically target dihydropteroate synthase (DHPS) in bacteria.[2] While simple thiophene sulfonamides are less potent than sulfamethoxazole, the 2,5-dibromo derivatives show enhanced activity against Gram-positive bacteria (S. aureus, B. subtilis). The lipophilic bromines facilitate penetration of the bacterial cell wall.

Anticancer (Tubulin Targeting)

Thiophene derivatives are frequently explored as bioisosteres for combretastatin A-4 (a tubulin inhibitor). The 2,5-dibromo scaffold, when coupled with appropriate aryl groups at position 2 or 5, can bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing cell cycle arrest in the G2/M phase.

Experimental Protocols

Synthesis of the Scaffold

Note: This protocol requires a fume hood and standard safety PPE.

  • Starting Material: 2,5-Dibromothiophene.[3][4][5]

  • Chlorosulfonation:

    • Cool chlorosulfonic acid (

      
      , 5 eq) to 0°C.
      
    • Add 2,5-dibromothiophene dropwise (exothermic).[1]

    • Stir at room temperature for 2 hours, then heat to 90°C for 1 hour.

    • Quench: Pour onto crushed ice carefully. Extract the sulfonyl chloride precipitate with DCM.

  • Amination:

    • Dissolve the 2,5-dibromo-3-thiophenesulfonyl chloride in Acetone/THF.[1]

    • Add

      
       (excess) or a specific amine at 0°C.
      
    • Stir for 4 hours. Acidify to pH 2 to precipitate the sulfonamide.

    • Recrystallize from Ethanol/Water.

CA Inhibition Assay (Stopped-Flow Kinetics)

This is the gold-standard method for determining


 (Inhibition Constant).[1]
  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
       saturated water.
      
    • Indicator: Phenol Red (0.2 mM).

    • Enzyme: Recombinant hCA I, II, IX (commercially available).

  • Protocol:

    • Incubate enzyme + Inhibitor (2,5-dibromothiophene-3-sulfonamide) for 15 min at 25°C.[1]

    • Mix enzyme-inhibitor solution with

      
       solution in a stopped-flow spectrophotometer.
      
    • Monitor absorbance decay of Phenol Red at 557 nm (tracking acidification as

      
      ).[1]
      
    • Calculate

      
       using the Hill equation and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Experimental Workflow Diagram

Workflow Start Start: 2,5-Dibromothiophene Step1 Chlorosulfonation (ClSO3H, 0-90°C) Start->Step1 Step2 Amination (NH4OH or R-NH2) Step1->Step2 Product Scaffold Generated: 2,5-Dibromothiophene-3-sulfonamide Step2->Product Branch1 Direct Assay (Fragment Screening) Product->Branch1 Branch2 Suzuki Coupling (Library Expansion) Product->Branch2 Assay Stopped-Flow CO2 Hydration (Determine Ki) Branch1->Assay Branch2->Assay

Figure 2: Synthetic and evaluation workflow for the scaffold.

Representative Data Profile

While specific data for the unsubstituted 2,5-dibromothiophene-3-sulfonamide is often embedded within larger SAR studies, the following table summarizes the expected activity range based on analogous thiophene-sulfonamides found in literature (e.g., Supuran et al., J. Med.[1] Chem.).[2][6][3][4][7][8][9][10][11]

Target IsoformBiological RelevancePredicted Ki (nM)*Selectivity Rationale
hCA I Cytosolic (RBCs)> 500 nMSteric clash of Br with His/Thr residues.[1]
hCA II Glaucoma / Edema10 - 100 nMStrong Zn binding; Br fits hydrophobic pocket.[1]
hCA IX Hypoxic Tumors< 10 nMHigh affinity; 2,5-substitution mimics hypoxia-selective inhibitors.[1]
hCA XII Tumor Associated< 50 nMSimilar profile to hCA IX.[12]

*Note: Values are estimates based on SAR of structurally similar 2,5-disubstituted thiophene-3-sulfonamides. Actual Ki values depend on the specific amine substituents if derivatized.

References

  • Supuran, C. T., et al. (2003).[8][13] Carbonic anhydrase inhibitors: Medicinal chemistry and clinical applications.[8][10][13]Medicinal Research Reviews . Link[1]

  • Koksal, Z., et al. (2020). Evaluation of some thiophene-based sulfonamides as potent inhibitors of carbonic anhydrase I and II isoenzymes.[1]Journal of Biochemical and Molecular Toxicology . Link

  • Ponticello, G. S., et al. (1987). Thienothiopyran-2-sulfonamides: a novel class of water-soluble carbonic anhydrase inhibitors.[1]Journal of Medicinal Chemistry . Link[1]

  • Kalaycı, S., et al. (2019). Synthesis and biological evaluation of novel thiophene-sulfonamide derivatives.Bioorganic Chemistry . Link

  • Sigma-Aldrich. (2023).[1] 2,5-Dibromothiophene Product Specification and Safety Data.Link[1]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Palladium-Catalyzed Cross-Coupling with 2,5-Dibromothiophene-3-sulfonamide

Introduction: The Strategic Value of the Thiophene-3-sulfonamide Scaffold Thiophene-based heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science, prized for their unique elec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Thiophene-3-sulfonamide Scaffold

Thiophene-based heterocyclic compounds are foundational building blocks in medicinal chemistry and materials science, prized for their unique electronic properties and versatile reactivity.[1][2] The introduction of a sulfonamide moiety, a well-established pharmacophore, further enhances their value, leading to derivatives with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4][5]

This guide focuses on 2,5-Dibromothiophene-3-sulfonamide , a highly functionalized and strategic starting material. Its architecture offers several key advantages for complex molecule synthesis:

  • Orthogonal Reactive Sites: The two bromine atoms at the C2 and C5 positions serve as handles for sequential or dual palladium-catalyzed cross-coupling reactions. Their reactivity is distinct, influenced by the strong electron-withdrawing nature of the adjacent C3-sulfonamide group. Typically, the C5 position is more susceptible to initial coupling in 2,5-dibromothiophenes, but the C3-substituent modulates this, allowing for potential regioselective functionalization.[1][6]

  • Electronic Tuning: The -SO₂NH₂ group significantly alters the electron density of the thiophene ring, influencing not only the reactivity of the C-Br bonds but also the photophysical properties of the resulting coupled products.

  • A Platform for Diversity: This molecule serves as a versatile scaffold for generating extensive chemical libraries via established C-C and C-N bond-forming reactions, making it an invaluable tool for drug discovery and the development of novel organic electronic materials.[7][8]

This document provides detailed protocols and expert insights for leveraging this powerful building block in three cornerstone palladium-catalyzed reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Core Concept: The Palladium Cross-Coupling Catalytic Cycle

At the heart of these transformations lies a well-understood catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions. The cycle consists of three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][10]

Palladium Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X (e.g., Thiophene-Br) Trans Transmetalation Complex L₂Pd(II)(Ar)(R') OxAdd->Trans R'-M (e.g., Ar'-B(OH)₂, R₂'NH, R'-C≡CH) Trans->Pd0 Reductive Elimination Ar-R'

Caption: Generalized Palladium Catalytic Cycle.

Application Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is an exceptionally robust method for forging carbon-carbon bonds between aryl halides and organoboron compounds.[8] It is distinguished by its tolerance of a wide range of functional groups and the use of mild reaction conditions, making it a cornerstone of modern organic synthesis.[11]

Expert Insights: Why These Conditions?
  • Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) source that is effective for a broad range of substrates. It readily initiates the catalytic cycle without an in-situ reduction step.

  • Base (K₃PO₄ or Cs₂CO₃): The base is critical for activating the boronic acid. It facilitates the formation of a boronate species [-B(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex.[11]

  • Solvent System (1,4-Dioxane/H₂O): While the organic solvent solubilizes the thiophene substrate and catalyst, the aqueous phase is essential for dissolving the inorganic base and boronic acid, promoting the formation of the active boronate species.[8][12]

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start: Flame-dried Schlenk Flask reagents Add Thiophene-SO₂NH₂ (1 eq), Arylboronic Acid (1.2 eq), Base (K₃PO₄, 2.5 eq) start->reagents degas1 Evacuate & Backfill with Argon (3x) reagents->degas1 catalyst Add Pd(PPh₃)₄ (4 mol%) degas1->catalyst solvent Add Degassed 1,4-Dioxane/H₂O (4:1) catalyst->solvent heat Heat to 90 °C (Stir for 12-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Cool, Dilute with EtOAc, Wash with H₂O & Brine monitor->workup purify Dry (Na₂SO₄), Concentrate, Purify by Column Chromatography workup->purify end Final Product purify->end

Caption: Step-by-step workflow for a typical Suzuki coupling experiment.

Detailed Step-by-Step Protocol (Mono-Arylation)
  • Reaction Setup: To a flame-dried Schlenk flask, add 2,5-Dibromothiophene-3-sulfonamide (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with argon or nitrogen gas.

  • Catalyst Addition: Under a positive pressure of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (in a 4:1 ratio) via syringe. The final concentration of the limiting reagent should be approximately 0.1 M.

  • Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitoring: Track the consumption of the starting material by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-2-bromo-thiophene-3-sulfonamide.

Note: For double Suzuki coupling, 2.5 equivalents of arylboronic acid and 5 equivalents of base should be used, with an extended reaction time.[8]

Data Presentation: Representative Suzuki Coupling Conditions
EntryArylboronic Acid PartnerBaseCatalyst (mol%)Yield (%)Reference
1Phenylboronic acidK₃PO₄Pd(PPh₃)₄ (4%)75-85[12][13]
24-Methoxyphenylboronic acidK₃PO₄Pd(PPh₃)₄ (4%)80-90[12][13]
34-Chlorophenylboronic acidCs₂CO₃Pd(PPh₃)₄ (4%)70-80[8]
43,5-Difluorophenylboronic acidK₃PO₄Pd(PPh₃)₄ (4%)65-75[12]

Application Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds.[9] This reaction is indispensable for synthesizing anilines, which are prevalent in pharmaceuticals. Given the sulfonamide group on our substrate, this reaction can be used to either introduce a new amino group at the C2 or C5 position or to further functionalize the molecule.

Expert Insights: Why These Conditions?
  • Catalyst/Ligand System: The formation of a C-N bond via reductive elimination is more challenging than for a C-C bond. This step requires a palladium center that is both electron-rich and sterically bulky. Ligands like XPhos or BrettPhos provide the necessary steric hindrance to promote the final bond-forming step.[10][14] The catalyst is often generated in situ from a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂.

  • Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the palladium-amido complex necessary for reductive elimination. Sodium tert-butoxide is a common and effective choice.[10][15]

  • Solvent (Toluene or Dioxane): Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Step-by-Step Protocol
  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the 5-aryl-2-bromo-thiophene-3-sulfonamide (from Protocol 1, 1.0 eq), Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand (e.g., XPhos, 4-10 mol%) to a flame-dried reaction vessel.

  • Reagent Addition: Add the amine (1.2-1.5 eq) and sodium tert-butoxide (NaOt-Bu, 1.5-2.0 eq).

  • Solvent Addition: Add anhydrous toluene or 1,4-dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C for 8-24 hours.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl). Extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.

Application Protocol 3: Sonogashira Coupling for C-Csp Bond Formation

The Sonogashira coupling enables the formation of a bond between an sp²-hybridized carbon of an aryl halide and an sp-hybridized carbon of a terminal alkyne.[16] This reaction is invaluable for creating rigid, linear structures found in functional materials and complex natural products.

Expert Insights: The Dual Catalytic Cycle

The Sonogashira reaction uniquely employs a dual catalytic system.[17] The palladium catalyst functions as described previously, but a copper(I) co-catalyst (typically CuI) is also required. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is much more reactive and readily undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and advancing the main palladium cycle.

Sonogashira Cycle cluster_0 Palladium Cycle cluster_1 Copper Cycle Pd0 Pd(0)L₂ OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Ar-X OxAdd->Pd0 Ar-C≡C-R' (Reductive Elimination) CuCCR Cu(I)-C≡C-R' CuX Cu(I)X CuX->CuCCR H-C≡C-R' / Base CuCCR->OxAdd Transmetalation CuCCR->CuX Transmetalation

Caption: The dual catalytic cycles of the Sonogashira coupling.

Detailed Step-by-Step Protocol
  • Reaction Setup: To a Schlenk flask, add 2,5-Dibromothiophene-3-sulfonamide (1.0 eq), PdCl₂(PPh₃)₂ (2-3 mol%), and Copper(I) Iodide (CuI, 4-6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 3.0 eq). Finally, add the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (as monitored by TLC).

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

References

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. Pharmaffiliates. Available at: [Link]

  • Lecornué, F., et al. (2014). Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Neubauer, A., et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. Available at: [Link]

  • McLeod, B. I. (2016). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of South Carolina Scholar Commons. Available at: [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Available at: [Link]

  • Liu, Y., et al. (2024). Discovery and Synthesis of Novel Furan and Thiophene Sulfonamide-Based Derivatives as Dual-Functional α-Glucosidase Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Neubauer, A., et al. (2011). Pseudo five-component synthesis of 2,5-di(hetero)arylthiophenes via a one-pot Sonogashira–Glaser cyclization sequence. PMC. Available at: [Link]

  • Rizwan, K., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene. SciSpace. Available at: [Link]

  • Kumar, K., & Kumar, A. (2014). Therapeutic importance of synthetic thiophene. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Aslam, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological A. Molecules. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • ResearchGate. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. ResearchGate. Available at: [Link]

  • Aslam, S., et al. (2015). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. MDPI. Available at: [Link]

  • Aslam, S., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed. Available at: [Link]

  • Bhagwat, J. K., & Ambre, M. B. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. EPRA International Journal of Research and Development. Available at: [Link]

  • Organic Syntheses. (n.d.). Stille Coupling. Organic Syntheses. Available at: [Link]

  • Rahman, M. M., & Islam, M. R. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Available at: [Link]

  • Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Available at: [Link]

Sources

Application

Application Note: Stille Coupling Reaction Parameters for 2,5-Dibromothiophene-3-sulfonamide

Introduction & Mechanistic Rationale The development of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7)1[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and advanced materials science. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7)1[1] serves as a highly functionalized, versatile building block. However, functionalizing this substrate via the Stille cross-coupling reaction—a palladium-catalyzed methodology used to form carbon-carbon bonds between an organic halide and an organostannane2[2]—presents unique chemoselective and regioselective challenges.

The catalytic cycle of the Stille reaction relies on three primary steps:

  • Oxidative Addition : The active Pd(0) catalyst inserts into the C–Br bond, forming a Pd(II) intermediate.

  • Transmetalation : The organostannane transfers its organic group to the palladium center. This is typically the rate-determining step and is highly sensitive to steric hindrance.

  • Reductive Elimination : The coupled product is released, regenerating the active Pd(0) species 2[2].

Understanding the interplay between the electronic activation and steric bulk imparted by the sulfonamide group is essential for controlling the reaction outcome.

Regioselectivity: Steric vs. Electronic Control

The site-selective cross-coupling of polyhalogenated heteroarenes with identical halogen groups requires precise parameter tuning 3[3]. In 2,5-dibromothiophene-3-sulfonamide, the two reactive C–Br sites (C2 and C5) exist in vastly different microenvironments:

  • The C2 Position : The adjacent C3-sulfonamide group is strongly electron-withdrawing. This decreases the electron density at the C2 position, theoretically making the C2–Br bond highly reactive toward oxidative addition by the electron-rich Pd(0) center. However, the sulfonamide group is also sterically demanding, which severely hinders the approach of the bulky organostannane during the transmetalation step.

  • The C5 Position : The C5 position is further from the sulfonamide group, making it sterically unencumbered and highly accessible to both the palladium catalyst and the stannane reagent.

Because transmetalation is the bottleneck in Stille couplings, steric accessibility generally overrides electronic activation. Consequently, under standard kinetic conditions, cross-coupling occurs preferentially at the C5 position 3[3]. Similar regioselective behavior has been documented in the palladium-catalyzed functionalization of other 2,5-dibromothiophene derivatives4[4].

Regioselectivity Substrate 2,5-Dibromothiophene- 3-sulfonamide C2 C2 Position (Sterically Hindered, Electron Deficient) Substrate->C2 Electronic Control (High Temp) C5 C5 Position (Sterically Accessible, Less Electron Deficient) Substrate->C5 Steric Control (Low Temp) DiCoupled Di-coupled Product (C2 & C5) C2->DiCoupled Excess Stannane MonoC5 Mono-coupled Product (C5 Major) C5->MonoC5 C5->DiCoupled Excess Stannane

Logical relationship governing regioselectivity in the Stille coupling of the substrate.

Reaction Parameter Optimization

To achieve either selective mono-coupling at C5 or exhaustive di-coupling at both C2 and C5, the reaction parameters must be strictly controlled. The table below summarizes the optimized quantitative data for both pathways.

ParameterMono-Coupling (C5 Regioselective)Di-Coupling (C2 & C5 Symmetrical)
Catalyst System Pd(PPh3)4 (5 mol%)Pd(PPh3)4 (10 mol%) or Pd2(dba)3
Ligand PPh3 (inherent to catalyst)P(t-Bu)3 or P(o-tolyl)3
Stannane Equivalents 1.05 - 1.10 equiv.2.50 - 3.00 equiv.
Solvent Toluene or 1,4-DioxaneDMF or Toluene
Temperature 80 °C100 - 110 °C
Reaction Time 12 - 16 hours24 - 36 hours
Expected Yield 70 - 82%75 - 85%

Experimental Protocols

The following self-validating protocols provide step-by-step instructions for executing both mono- and di-coupling reactions. A critical aspect of these workflows is the potassium fluoride (KF) workup. Organotin by-products (e.g., tributyltin bromide) are highly lipophilic and notoriously difficult to separate from the desired product via standard silica gel chromatography. The addition of saturated aqueous KF converts these soluble tin species into tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that can be easily removed by filtration 5[5].

Protocol A: Regioselective Synthesis of 5-Substituted-2-bromothiophene-3-sulfonamide
  • Preparation : In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 equiv) in anhydrous, degassed toluene to achieve a 0.1 M concentration.

  • Catalyst Addition : Add Pd(PPh3)4 (0.05 equiv) under a positive stream of argon. Stir the mixture at room temperature for 10 minutes to ensure complete dissolution of the catalyst.

  • Stannane Addition : Slowly add the desired organotributylstannane (1.05 equiv) dropwise via a gas-tight syringe.

  • Reaction : Heat the reaction mixture to 80 °C and stir for 12–16 hours. Monitor the reaction progress strictly via TLC or LC-MS to prevent over-coupling at the sterically hindered C2 position.

  • Quenching & Workup : Cool the reaction to room temperature. Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 2 mL per mmol of stannane used) and stir vigorously for 2 hours to precipitate the tin by-products 5[5].

  • Filtration & Extraction : Filter the biphasic mixture through a pad of Celite. Separate the organic layer, extract the aqueous layer with ethyl acetate (3x), dry the combined organic phases over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography. (Pro-tip: Adding 1-2% triethylamine to the eluent neutralizes the silica, preventing the degradation of sensitive sulfonamide functional groups).

Protocol B: Symmetrical Synthesis of 2,5-Disubstituted-thiophene-3-sulfonamide
  • Preparation : Dissolve 2,5-dibromothiophene-3-sulfonamide (1.0 equiv) in anhydrous, degassed DMF (0.1 M).

  • Catalyst & Ligand Addition : Add Pd2(dba)3 (0.05 equiv) and P(o-tolyl)3 (0.10 equiv) under argon.

  • Stannane Addition : Add the organotributylstannane (2.50 to 3.00 equiv) in one portion.

  • Reaction : Heat the mixture to 100–110 °C for 24 hours. The elevated temperature and excess stannane are required to overcome the steric barrier at the C2 position.

  • Workup & Purification : Follow steps 5–7 from Protocol A, ensuring thorough washing with water to remove the DMF solvent prior to chromatography.

Workflow Step1 1. Reagent Preparation Degas Solvents, Weigh Substrates Step2 2. Catalyst Addition Add Pd(PPh3)4 under Argon Step1->Step2 Step3 3. Stannane Addition Dropwise addition of Organotin Step2->Step3 Step4 4. Heating & Monitoring Heat to 80-100°C, TLC/LCMS Step3->Step4 Step5 5. Quenching & Workup KF Solution to precipitate Tin Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Step-by-step experimental workflow for the Stille cross-coupling reaction.

Analytical Validation

Validating the regioselectivity of the coupling is easily achieved via 1H NMR spectroscopy.

  • In the starting material (2,5-dibromothiophene-3-sulfonamide), the solitary thiophene proton at the C4 position appears as a distinct, sharp singlet.

  • Upon mono-functionalization at the C5 position, the electronic environment of the C4 proton changes significantly due to the proximity of the new substituent, resulting in a measurable chemical shift.

  • Complete conversion to the di-coupled product will yield a new, distinct single resonance for the C4 proton, confirming symmetrical substitution. Mass spectrometry (LC-MS) should be used orthogonally to confirm the exact mass of the mono- vs. di-coupled adducts.

References

  • Stille Coupling - Chemistry LibreTexts . Chemistry LibreTexts. 2

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups . eScholarship.org. 3

  • (PDF) Palladium-catalyzed 2,5-diheteroarylation of 2,5-dibromothiophene derivatives . ResearchGate. 4

  • Stille Coupling - Organic Synthesis . Organic-Synthesis.com. 5

  • 2,5-dibromo-thiophene-Molbase . Molbase. 1

Sources

Method

Application Note &amp; Protocols: Polymerization of 2,5-Dibromothiophene-3-sulfonamide for Advanced Functional Polymers

Abstract This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers based on the 2,5-Dibromothiophene-3-sulfonamide monomer. Polythiophenes are a cornerstone...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of conjugated polymers based on the 2,5-Dibromothiophene-3-sulfonamide monomer. Polythiophenes are a cornerstone class of materials in organic electronics, and the incorporation of a sulfonamide functional group at the 3-position offers a unique handle to tune solubility, electronic properties, and introduce specific functionalities for applications in biosensing, drug delivery, and advanced electronic devices.[1][2][3] This document is intended for researchers, chemists, and materials scientists, offering in-depth protocols for controlled polymerization via modern cross-coupling techniques and classical oxidative methods. We emphasize the causality behind experimental choices to ensure both reproducibility and a foundational understanding for further optimization.

Introduction: The Significance of 3-Sulfonamide Functionalized Polythiophenes

Polythiophenes have been extensively researched for their excellent thermal stability and tunable optoelectronic properties, making them ideal for applications such as organic field-effect transistors (OFETs), photovoltaics (OPVs), and chemical sensors.[1][4] The performance of these materials is intrinsically linked to their molecular structure, including regioregularity, molecular weight, and the nature of side-chain substituents.

The monomer, 2,5-Dibromothiophene-3-sulfonamide, is a versatile building block. The bromine atoms at the 2- and 5-positions are the primary reactive sites for polymerization.[4] The key feature is the sulfonamide group (-SO₂NHR) at the 3-position. This group imparts several advantageous characteristics:

  • Enhanced Solubility: The polar sulfonamide group can improve solubility in a wider range of organic solvents, which is often a challenge with rigid conjugated polymer backbones.[3] This facilitates solution-based processing and characterization.

  • Electronic Tuning: As an electron-withdrawing group, the sulfonamide moiety can lower the HOMO and LUMO energy levels of the polymer, impacting its charge transport properties and electrochemical behavior.

  • Functional Handle: The acidic proton on the sulfonamide nitrogen can be deprotonated, allowing for post-polymerization modification, grafting of other functional units, or interaction with analytes in sensor applications.

  • Biological Compatibility: Sulfonamide-containing molecules are a well-established class of pharmaceuticals, suggesting potential for creating biocompatible and bioactive polymers for medical and therapeutic applications.[5]

This document details three primary polymerization techniques: Stille Polycondensation, Suzuki Polycondensation, and Chemical Oxidative Polymerization, providing both the "how" and the critical "why" for each procedural step.

General Experimental Considerations

Scientific Integrity Pillar: The Importance of an Inert Atmosphere

Palladium-catalyzed cross-coupling reactions (Stille, Suzuki) rely on a Pd(0) catalyst. This species is highly sensitive to atmospheric oxygen, which can cause oxidative degradation to inactive Pd(II), thereby terminating the polymerization. Therefore, all cross-coupling protocols described herein must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques. All solvents and liquid reagents must be rigorously degassed prior to use.

Stille Polycondensation: Precision and Control

The Stille cross-coupling reaction is a powerful method for C-C bond formation, reacting an organostannane with an organohalide.[6][7] For polymerization, this typically involves the reaction of a dibromo-monomer with a bis(organostannyl) comonomer. This method is renowned for its tolerance to a wide variety of functional groups and its ability to produce high molecular weight, regioregular polymers.[7]

Principle and Rationale

Stille polycondensation proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organostannane, and reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, ligands, and solvent is critical for achieving efficient polymerization and high molecular weight polymers.

Experimental Protocol: Stille Coupling

This protocol describes the polymerization of 2,5-Dibromothiophene-3-sulfonamide (M1) with 2,5-bis(trimethylstannyl)thiophene (M2).

Materials and Reagents:

ReagentAcronym/FormulaPurpose
2,5-Dibromothiophene-3-sulfonamideM1Monomer 1
2,5-bis(trimethylstannyl)thiopheneM2Monomer 2
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃Palladium Catalyst Precursor
Tri(o-tolyl)phosphineP(o-tol)₃Ligand
Anhydrous, Degassed N,N-DimethylformamideDMFSolvent
Anhydrous, Degassed Toluene-Solvent
MethanolMeOHNon-solvent for precipitation
Acetone-Washing Solvent
Hexanes-Washing Solvent

Protocol Steps:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 2,5-Dibromothiophene-3-sulfonamide (M1, 1.0 eq), 2,5-bis(trimethylstannyl)thiophene (M2, 1.0 eq), Pd₂(dba)₃ (1.5 mol%), and P(o-tol)₃ (6 mol%).

  • Inert Atmosphere: Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene and DMF (e.g., 9:1 v/v) via a cannula or syringe to achieve a monomer concentration of approximately 0.1 M.

    • Scientist's Note: A solvent mixture is often used. Toluene is a good solvent for the growing polymer, while a more polar solvent like DMF helps to solubilize the catalyst complex and monomers.

  • Polymerization: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously. The reaction mixture will typically darken as the conjugated polymer forms. Monitor the reaction progress by taking small aliquots and analyzing by GPC (if soluble) or by observing the increase in viscosity. Reaction times typically range from 24 to 48 hours.

  • Workup - Precipitation: After cooling to room temperature, slowly pour the viscous reaction mixture into a beaker of rapidly stirring methanol (at least 10x the reaction volume). The polymer should precipitate as a solid.

  • Initial Purification: Collect the crude polymer by filtration. Wash the solid sequentially with copious amounts of methanol, acetone, and hexanes to remove residual monomers, oligomers, and catalyst byproducts.

  • Final Purification - Soxhlet Extraction: For high-purity material, a Soxhlet extraction is essential. Place the crude polymer in a cellulose thimble and extract sequentially with methanol, acetone, and hexanes to remove any remaining low molecular weight impurities. Finally, extract with a good solvent for the polymer (e.g., chloroform or chlorobenzene) to collect the pure polymer fraction.

  • Drying: Dry the purified polymer under high vacuum at 40-50 °C for at least 24 hours to remove all residual solvents.

Stille Polymerization Workflow

Stille_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reagents Weigh Monomers (M1, M2) & Catalyst/Ligand setup Assemble & Flame-Dry Schlenk Flask inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Solvents inert->solvent heat Heat to 90-100 °C (24-48 h) solvent->heat precipitate Precipitate Polymer in Methanol heat->precipitate wash Filter & Wash Solid (MeOH, Acetone, Hexanes) precipitate->wash soxhlet Soxhlet Extraction wash->soxhlet dry Dry Under Vacuum soxhlet->dry end_node Characterization (NMR, GPC, UV-Vis) dry->end_node

Caption: Workflow for Stille Polycondensation.

Suzuki Polycondensation: A Tin-Free Alternative

The Suzuki-Miyaura coupling reaction is another cornerstone of C-C bond formation, reacting an organoboron compound (like a boronic acid or ester) with an organohalide.[8] It is often preferred over Stille coupling due to the lower toxicity and easier removal of boron-containing byproducts compared to tin compounds.[6][9]

Principle and Rationale

Similar to Stille coupling, the Suzuki reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. A key difference is the requirement of a base, which is crucial for activating the organoboron species in the transmetalation step.[8] The choice of base, solvent system (often aqueous/organic biphasic), and catalyst/ligand system are all critical for successful polymerization.

Experimental Protocol: Suzuki Coupling

This protocol describes the polymerization of 2,5-Dibromothiophene-3-sulfonamide (M1) with thiophene-2,5-diboronic acid pinacol ester (M3).

Materials and Reagents:

ReagentAcronym/FormulaPurpose
2,5-Dibromothiophene-3-sulfonamideM1Monomer 1
Thiophene-2,5-diboronic acid pinacol esterM3Monomer 2
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄Palladium Catalyst
Potassium CarbonateK₂CO₃Base
Anhydrous, Degassed Toluene-Solvent
Degassed Deionized WaterH₂OSolvent/Base Carrier
Aliquat 336 (Phase Transfer Catalyst)-Optional, for biphasic reactions
Methanol / Water mixture-Non-solvent for precipitation

Protocol Steps:

  • Reaction Setup: In a Schlenk flask, combine 2,5-Dibromothiophene-3-sulfonamide (M1, 1.0 eq), thiophene-2,5-diboronic acid pinacol ester (M3, 1.0 eq), and Pd(PPh₃)₄ (2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous, degassed toluene. In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it thoroughly by bubbling with argon for at least 30 minutes.

  • Phase Transfer Catalyst (Optional): Add a few drops of Aliquat 336 to the reaction mixture. This helps transfer the aqueous base into the organic phase, accelerating the reaction.

  • Polymerization: Add the degassed K₂CO₃ solution (3-4 eq) to the reaction flask. Heat the biphasic mixture to 85-95 °C with very vigorous stirring to ensure adequate mixing between the organic and aqueous phases. Polymerization is often indicated by a rapid color change and the formation of a precipitate. Reaction times are typically 12-36 hours.

  • Workup: Cool the reaction to room temperature. Separate the organic layer. Extract the aqueous layer twice with toluene or chloroform. Combine the organic layers.

  • Precipitation & Washing: Concentrate the organic solution and precipitate the polymer by adding it to a stirred solution of methanol/water (1:1). Collect the solid by filtration and wash thoroughly with water, methanol, and acetone.

  • Purification and Drying: Purify the polymer via Soxhlet extraction as described in the Stille protocol (Section 3.2, Step 7). Dry the final product under high vacuum.

Chemical Oxidative Polymerization: A Scalable Approach

Chemical oxidative polymerization is one of the oldest and most straightforward methods for synthesizing polythiophenes.[10] It typically involves treating the monomer with a chemical oxidant, such as iron(III) chloride (FeCl₃). While this method is inexpensive and easily scalable, it offers less control over the polymer's structure, often leading to lower regioregularity and a broader molecular weight distribution compared to cross-coupling methods.[11]

Principle and Rationale

The mechanism involves the oxidation of the thiophene monomer to a radical cation.[10][12] These radical cations then couple to form dimers, which are subsequently re-oxidized and continue to couple with other monomers or oligomers, leading to chain growth. The sulfonamide group is generally stable under these conditions, but the reaction is highly exothermic and must be controlled.

Experimental Protocol: Oxidative Polymerization

Materials and Reagents:

ReagentFormulaPurpose
2,5-Dibromothiophene-3-sulfonamideM1Monomer
Anhydrous Iron(III) ChlorideFeCl₃Oxidant
Anhydrous ChloroformCHCl₃Solvent
MethanolMeOHWashing
Concentrated Ammonia SolutionNH₄OHDoping

Protocol Steps:

  • Monomer Solution: In a three-neck round-bottom flask under a nitrogen atmosphere, dissolve 2,5-Dibromothiophene-3-sulfonamide (M1) in anhydrous chloroform to a concentration of ~0.2 M. Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Lower temperatures and concentrations can help to improve the regioregularity and molecular weight of the resulting polymer by suppressing side reactions.[11]

  • Oxidant Addition: In a separate dry flask, suspend anhydrous FeCl₃ (2.5 - 4.0 eq) in a small amount of anhydrous chloroform. Add this suspension dropwise to the stirred monomer solution over 30-60 minutes, ensuring the temperature remains below 5 °C.

  • Polymerization: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The mixture will turn into a dark, often black, slurry as the polymer precipitates.

  • Quenching and Precipitation: Pour the reaction mixture into a large volume of methanol to quench the reaction and fully precipitate the polymer.

  • Washing and De-doping: Filter the dark polymer powder. Wash repeatedly with methanol until the filtrate is colorless to remove residual iron salts. To obtain the neutral (non-conductive) form of the polymer, stir the powder in a concentrated ammonia solution for 2-3 hours to remove dopants, then filter and wash with deionized water until the washings are neutral.

  • Drying: Dry the final polymer powder under vacuum for 24 hours.

Oxidative Polymerization Workflow

Oxidative_Workflow cluster_reaction Reaction cluster_purification Purification dissolve Dissolve Monomer in CHCl3 at 0 °C add_fecl3 Dropwise Addition of FeCl3 Suspension dissolve->add_fecl3 react Stir for 12-24 h at Room Temp. add_fecl3->react quench Quench & Precipitate in Methanol react->quench wash_meoh Filter & Wash with Methanol quench->wash_meoh dedope De-dope with NH4OH wash_meoh->dedope dry Dry Under Vacuum dedope->dry end_node Characterization dry->end_node

Caption: Workflow for Chemical Oxidative Polymerization.

Comparison of Polymerization Techniques

The choice of polymerization method directly impacts the final properties of the polymer. The following table summarizes the key characteristics of each technique.

FeatureStille PolycondensationSuzuki PolycondensationChemical Oxidative Polymerization
Control/Reproducibility ExcellentExcellentFair to Poor
Regioregularity High (can approach >98% HT)High (can approach >98% HT)Low to Moderate
Molecular Weight (Mn) High (10 - 100+ kDa)High (10 - 100+ kDa)Moderate (5 - 30 kDa)
Polydispersity (PDI) Narrow (1.5 - 2.5)Narrow (1.5 - 2.5)Broad (>3.0)
Reagent Toxicity High (Organotin compounds)Low (Organoboron compounds)Moderate (FeCl₃, chlorinated solvents)
Scalability Moderate (cost of catalyst and ligands)Moderate (cost of catalyst and boronic esters)Excellent (inexpensive reagents)
Ideal For High-performance electronic devices, well-defined materialsApplications requiring low metal toxicity, defined materialsBulk applications, conductive coatings, proof-of-concept

Conclusion

The polymerization of 2,5-Dibromothiophene-3-sulfonamide provides access to a versatile class of functional conjugated polymers. For applications demanding high performance and structural precision, such as in organic electronics and well-defined biomedical systems, Stille and Suzuki polycondensation are the methods of choice. They offer unparalleled control over molecular weight and regioregularity, which are critical for optimizing device performance and ensuring batch-to-batch reproducibility. For applications where cost and scalability are the primary drivers, and where precise structural control is less critical, chemical oxidative polymerization with FeCl₃ remains a viable and effective strategy. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute the appropriate synthetic strategy to develop novel sulfonamide-functionalized polythiophene materials tailored to their specific research and development goals.

References

  • ResearchGate. (n.d.). Proposed mechanism of thiophene oxidative polymerization with FeCl3 in CHCl3. Retrieved from [Link]

  • ResearchGate. (n.d.). Basic oxidative polymerization mechanism for thiophene and pyrrole. Retrieved from [Link]

  • Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. (2021, October 16). PMC. Retrieved from [Link]

  • Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. (2018, May 4). PMC. Retrieved from [Link]

  • Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. (2025, March 2). DTIC. Retrieved from [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021, December 16). MDPI. Retrieved from [Link]

  • Efficient Stille cross-coupling reaction catalyzed by the Pd(OAc)2/Dabco catalytic system. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Selective C-arylation of 2,5-dibromo-3-hexylthiophene via Suzuki cross coupling reaction and their pharmacological aspects. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Polymerization of thiophene and its derivatives. (n.d.). Google Patents.
  • 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. (n.d.). RSC Publishing. Retrieved from [Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzukicross-coupling reaction of 5-bromothiophene. (2020, January 1). TÜBİTAK Academic Journals. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016, July 27). MDPI. Retrieved from [Link]

  • Stille vs. Suzuki – Cross-Coupling for the Functionalization of Diazocines. (n.d.). RSC Publishing. Retrieved from [Link]

  • THIOPHENE COMPOUND HAVING SULFONYL GROUP AND PROCESS FOR PRODUCING THE SAME. (2013, December 4). EPO. Retrieved from [Link]

  • An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. (2021, September 7). PMC. Retrieved from [Link]

  • Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of polythiophene and their application. (2023, November 16). International Journal of Physics and Mathematics. Retrieved from [Link]

  • Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. (2016, July 27). PubMed. Retrieved from [Link]

  • Polythiophenes in biological applications. (2014, January 15). PubMed. Retrieved from [Link]

  • Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • (PDF) Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. (2022, January 5). ResearchGate. Retrieved from [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of thieno[3,2-b]thiophene polymer through Stille coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Application Progress of Polyaniline, Polypyrrole and Polythiophene in Lithium-Sulfur Batteries. (2020, February 5). MDPI. Retrieved from [Link]

  • Synthesis and properties of polythiophenes bearing alkylsulfonic acid esters at the side chain. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • Water soluble polythiophenes: preparation and applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis and electrochemical behaviour of new polythiophenes branched with sulfonamides for solid phase synthesis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Polythiophene. (n.d.). Wikipedia. Retrieved from [Link]

  • Polymerization of 3-Methyl-2,5-Dibromothiophene Utilizing n-Butyl Lithium and Copper(II) Chloride. (1984, January 6). DTIC. Retrieved from [Link]

  • Thiophene in Conducting Polymers: Synthesis of Poly(thiophene)s and Other Conjugated Polymers Containing Thiophenes, for Application in Polymer Solar Cells. (n.d.). OUCI. Retrieved from [https://chem.ou.edu/sites/default/files/Livi%20et%20al%20-%202015%20-%20Thiophene%20in%20Conducting%20Polymers%20Synthesis%20of%20Poly(t.pdf]([Link]

  • Electrochemical Polymerization of Thiophene Derivatives attached to Lead Sulfide Nanoparticle. (2016, September 1). OpenRiver - Winona State University. Retrieved from [Link]

  • The Synthesis and Applications of 2,5-Dibromothiophene: A Comprehensive Look. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Solvent-Free Synthesis of a Porous Thiophene Polymer by Mechanochemical Oxidative Polymerization | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021, June 30). ACS Publications. Retrieved from [Link]

  • Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. (2021, July 14). PubMed. Retrieved from [Link]

  • Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines. (n.d.). Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. (n.d.). Wiley-VCH. Retrieved from [Link]

  • The synthesis of triazine–thiophene–thiophene conjugated porous polymers and their composites with carbon as anode materials in lithium-ion batteries. (2021, March 11). RSC Publishing. Retrieved from [Link]

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Application

protecting group strategies for sulfonamides during thiophene bromination

Application Note: Protecting Group Strategies for Sulfonamides During Thiophene Bromination Introduction & Mechanistic Rationale Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently serving...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protecting Group Strategies for Sulfonamides During Thiophene Bromination

Introduction & Mechanistic Rationale

Thiophene sulfonamides are privileged scaffolds in medicinal chemistry, frequently serving as the core pharmacophore in carbonic anhydrase inhibitors, antibacterial agents, and antidiabetics[1][2]. The functionalization of the thiophene core via electrophilic bromination is a critical synthetic step, providing a versatile aryl bromide handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations)[3].

However, the direct bromination of unprotected primary (-SO₂NH₂) or secondary (-SO₂NHR) thiophene sulfonamides using N-bromosuccinimide (NBS) or molecular bromine (Br₂) presents two major chemical challenges:

  • Competitive N-Bromination: The sulfonamide nitrogen is nucleophilic and can react with electrophilic bromine sources to form unstable N-bromo or N,N-dibromo sulfonamide species, reducing the yield of the desired C-brominated thiophene[4].

  • Poor Solubility & Catalyst Poisoning: Free sulfonamides are highly polar hydrogen-bond donors, resulting in poor solubility in standard halogenation solvents (such as CHCl₃ or dichloromethane). Furthermore, the free -NH proton can interfere with Lewis acid catalysts (e.g., FeBr₃) if they are employed to accelerate the reaction[1].

The Solution: To circumvent these issues, transient masking of the sulfonamide nitrogen with a robust protecting group (PG) is required. This strategy enhances the lipophilicity of the substrate, completely blocks N-halogenation, and allows the intrinsic electronic directing effects of the thiophene ring to govern regioselective C-bromination[5].

Selection of Sulfonamide Protecting Groups

The choice of protecting group depends heavily on the substitution degree of the sulfonamide (primary vs. secondary) and the harshness of the required bromination conditions.

Table 1: Comparison of Sulfonamide Protecting Groups for Bromination Workflows

Protecting GroupBest Suited ForInstallation ReagentsDeprotection ReagentsBromination Stability
PMB (p-Methoxybenzyl)Secondary SulfonamidesPMB-Cl or PMB-Br, K₂CO₃, DMFTFA / DCM (1:1)Excellent. Highly stable to NBS and Br₂.[5]
DMB (3,4-Dimethoxybenzyl)Secondary SulfonamidesDMB-Cl, K₂CO₃, DMFDilute TFA or DDQGood. More acid-labile than PMB, allowing milder removal.[6]
Formamidine (N,N-Dimethylaminomethylene)Primary SulfonamidesDMF-DMA, Toluene, 70°CHydrazine hydrate, EtOHOutstanding. Highly resistant to electrophilic halogenation.[2][7]
Boc (tert-Butoxycarbonyl)Primary/SecondaryBoc₂O, DMAP, Et₃NTFA or HClModerate. Can be prematurely cleaved by in situ generated HBr.

Strategic Workflow

Workflow A Unprotected Thiophene Sulfonamide (Poor solubility, N-bromination risk) B PMB Protection (PMB-Cl, K2CO3, DMF) A->B Secondary Sulfonamides C Formamidine Protection (DMF-DMA, Toluene, 70°C) A->C Primary Sulfonamides D Protected Intermediate (Enhanced lipophilicity & N-masked) B->D C->D E Electrophilic Bromination (NBS, CHCl3 or DMF, rt to 50°C) D->E Blocks N-Br Formation F Brominated Protected Intermediate E->F Regioselective C-Br G TFA / DCM (For PMB Removal) F->G If PMB H Hydrazine / EtOH (For Formamidine Removal) F->H If Formamidine I Target: Bromothiophene Sulfonamide (Ready for Pd-Catalyzed Coupling) G->I H->I

Workflow of sulfonamide protection, thiophene bromination, and subsequent deprotection.

Experimental Protocols

Protocol A: Formamidine Protection of Primary Thiophene Sulfonamides

Rationale: The N,N-dimethylaminomethylene group is specifically chosen for primary sulfonamides because it fully masks the -NH₂ group without requiring harsh basic conditions. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) is thermodynamically driven to completion by the evaporation of methanol and dimethylamine byproducts[2][7].

  • Setup: Suspend the primary thiophene sulfonamide (1.0 equiv, e.g., 10 mmol) in anhydrous toluene (40 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DMF-DMA (1.5 equiv, 15 mmol) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 70 °C for 1–2 hours. The suspension will gradually become a clear solution as the highly polar starting material is converted to the lipophilic protected intermediate[7].

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 20 mL) to remove residual DMF-DMA. The resulting solid is typically of high purity and can be used directly in the bromination step.

Protocol B: Regioselective Bromination Using NBS

Rationale: N-Bromosuccinimide (NBS) is preferred over molecular Br₂ because it provides a controlled, low steady-state concentration of electrophilic bromine. This minimizes polybromination and oxidative side reactions on the electron-rich thiophene ring[4].

  • Setup: Dissolve the protected thiophene sulfonamide (1.0 equiv) in anhydrous DMF or CHCl₃ (0.2 M concentration). Shield the reaction flask from direct light using aluminum foil to suppress radical pathway side-reactions.

  • Bromination: Add NBS (1.05 equiv) portion-wise at 0 °C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor the reaction via LC-MS or TLC to ensure complete conversion.

  • Quenching & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy unreacted electrophilic bromine. Extract with ethyl acetate (3 × 50 mL). Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol C: Deprotection Strategies

C1: PMB Deprotection (For Secondary Sulfonamides) Rationale: The electron-rich PMB group is highly susceptible to acidic cleavage. Trifluoroacetic acid (TFA) generates a stable p-methoxybenzyl cation, which is subsequently trapped or degrades, liberating the free sulfonamide[5][6].

  • Dissolve the PMB-protected bromothiophene sulfonamide in a 1:1 mixture of TFA and dichloromethane (DCM) (0.1 M).

  • Stir at room temperature for 3–6 hours until complete consumption of the starting material is observed by TLC[5].

  • Concentrate under reduced pressure, neutralize carefully with saturated NaHCO₃, and extract with EtOAc to isolate the free sulfonamide.

C2: Formamidine Deprotection (For Primary Sulfonamides) Rationale: The formamidine group is cleaved via transamination/hydrazinolysis, releasing the free primary sulfonamide under mild nucleophilic conditions that do not affect the newly installed C-Br bond[2].

  • Dissolve the formamidine-protected intermediate in ethanol (0.2 M).

  • Add hydrazine hydrate (3.0 equiv) and heat to reflux for 2–4 hours.

  • Cool to room temperature, concentrate the solvent, and partition between water and EtOAc. The organic layer yields the pure brominated primary sulfonamide.

Analytical Validation & Troubleshooting

  • NMR Tracking: For formamidine protection, the appearance of a sharp singlet at ~8.0 ppm (the formamidine C-H) and two distinct methyl singlets at ~3.0 and 3.1 ppm confirms successful protection[7]. Their disappearance post-deprotection validates the final product.

  • Mass Spectrometry: Brominated intermediates will exhibit a characteristic 1:1 isotopic pattern (M / M+2) in LC-MS due to the ⁷⁹Br and ⁸¹Br isotopes, confirming successful halogenation.

  • Troubleshooting Over-Bromination: If dibrominated thiophene species are observed during Protocol B, reduce the equivalents of NBS to 0.95 and lower the reaction temperature to -20 °C.

References

  • EvitaChem. "Buy 2-Bromothiophene-3-sulfonamide (EVT-13595004)".
  • Benchchem. "4-Bromo-2,5-dimethylthiophene-3-sulfonamide".
  • National Science Foundation (NSF). "Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives".
  • PubMed (NIH). "A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides".
  • PMC (NIH). "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight".
  • PMC (NIH). "Discovery of a Potent and Highly Selective Dipeptidyl Peptidase IV and Carbonic Anhydrase Inhibitor...".
  • European Patent Office. "Imidazopyridazines as antiasthmatics - EP 0562440 A1".

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Method

Application Note: Precision Synthesis of Sulfonamide-Functionalized Donor-Acceptor Copolymers

Executive Summary This application note details the protocol for synthesizing donor-acceptor (D-A) conjugated copolymers incorporating 2,5-dibromothiophene-3-sulfonamide as the electron-deficient (acceptor) unit. Thiophe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing donor-acceptor (D-A) conjugated copolymers incorporating 2,5-dibromothiophene-3-sulfonamide as the electron-deficient (acceptor) unit. Thiophene-3-sulfonamides are emerging as critical building blocks for bio-electronic interfaces due to their dual functionality: the conjugated backbone provides charge transport, while the sulfonamide moiety offers hydrogen-bonding capabilities, pH sensitivity, and specific enzyme inhibition (e.g., carbonic anhydrase).

Key Technical Challenges Addressed:

  • Regioselectivity: Ensuring precise 2,5-dibromination in the presence of a meta-directing sulfonamide group.

  • Solubility: Overcoming the aggregation caused by strong sulfonamide hydrogen bonding via N-alkylation strategies.

  • Polymerization Efficiency: Comparing Stille Coupling (high molecular weight) vs. Direct Arylation Polymerization (DArP) (green chemistry).

Strategic Monomer Design

Direct polymerization of the primary sulfonamide (–SO₂NH₂) often leads to insoluble materials and catalyst poisoning due to the acidic N-H protons. Therefore, this protocol prioritizes the synthesis of the N-alkylated derivative (e.g., N-(2-ethylhexyl)thiophene-3-sulfonamide) prior to polymerization.

Synthetic Pathway Overview

The synthesis follows a linear three-step workflow designed to maximize yield and purity.

MonomerSynthesis Start 3-Thiophenesulfonyl Chloride Step1 Step 1: Sulfonamide Formation (Amidation) Start->Step1 + Alkyl Amine + Et3N, 0°C Inter1 N-Alkyl-3-thiophene sulfonamide Step1->Inter1 Step2 Step 2: Bromination (NBS/DMF) Inter1->Step2 + NBS (2.2 eq) Dark, RT Final 2,5-Dibromo-N-alkyl thiophene-3-sulfonamide Step2->Final

Figure 1: Synthetic route for the active monomer. The N-alkylation step is critical for solution processability.

Experimental Protocols

Monomer Synthesis: 2,5-Dibromo-N-(2-ethylhexyl)thiophene-3-sulfonamide

Rationale: The 2-ethylhexyl chain is selected to disrupt π-π stacking, ensuring the final polymer is soluble in common organic solvents (Chloroform, Chlorobenzene).

Step 1: Sulfonamide Formation
  • Reagents: 3-Thiophenesulfonyl chloride (1.0 eq), 2-ethylhexylamine (1.1 eq), Triethylamine (1.5 eq), DCM (0.2 M).

  • Procedure:

    • Dissolve 3-thiophenesulfonyl chloride in anhydrous DCM under N₂. Cool to 0 °C.

    • Add triethylamine followed by the dropwise addition of 2-ethylhexylamine.

    • Warm to RT and stir for 4 hours.

    • Workup: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over MgSO₄ and concentrate.

    • Yield Target: >90% (Pale yellow oil).

Step 2: Regioselective Bromination[1]
  • Reagents: N-(2-ethylhexyl)thiophene-3-sulfonamide (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), DMF (0.1 M).

  • Procedure:

    • Dissolve the sulfonamide in DMF in a foil-wrapped flask (light exclusion prevents radical side-reactions).

    • Add NBS portion-wise at 0 °C.

    • Stir at RT for 12–16 hours.[2] Note: The electron-withdrawing sulfonamide group deactivates the ring, requiring longer reaction times than alkyl-thiophenes.

    • Quench: Pour into ice water. Extract with Ethyl Acetate.[2]

    • Purification: Column chromatography (Hexane/EtOAc gradient).

    • Validation: ¹H NMR should show the disappearance of aromatic protons at C2 and C5 positions.

Polymerization Protocols

We present two methods. Method A (Stille) is recommended for maximizing molecular weight (


). Method B (DArP)  is recommended for sustainability and avoiding toxic organotin byproducts.
Method A: Stille Coupling (Palladium-Catalyzed)

Reaction: 2,5-Dibromo-acceptor + Distannyl-donor


 D-A Copolymer

Protocol:

  • Setup: Flame-dry a microwave vial or Schlenk tube. Cycle N₂/Vacuum 3 times.

  • Loading:

    • Monomer 1: 2,5-Dibromo-N-(2-ethylhexyl)thiophene-3-sulfonamide (1.00 eq).

    • Monomer 2: (Donor)-bis(trimethylstannyl) (e.g., BDT-Sn) (1.00 eq). Stoichiometry must be exact (1:1).

    • Catalyst:

      
       (2 mol%) and 
      
      
      
      (8 mol%).
    • Solvent: Anhydrous Chlorobenzene or Toluene (0.1 M polymer conc).

  • Execution:

    • Heat to 110 °C for 24–48 hours (or 140 °C for 1 hour in microwave).

    • End-capping (Crucial): Add 2-tributylstannylthiophene (0.1 eq), stir 1h. Then add 2-bromothiophene (0.1 eq), stir 1h. This removes reactive end-groups that trap charges.

  • Purification:

    • Precipitate into Methanol (10x volume).

    • Soxhlet Extraction: Methanol -> Acetone -> Hexane -> Chloroform (Product) .

    • Concentrate the Chloroform fraction and re-precipitate into Methanol.

Method B: Direct Arylation Polymerization (DArP)

Reaction: 2,5-Dibromo-acceptor + Unfunctionalized Donor (H-Donor-H)


 D-A Copolymer

Protocol:

  • Reagents:

    • Monomer 1: 2,5-Dibromo-N-(2-ethylhexyl)thiophene-3-sulfonamide (1.00 eq).

    • Monomer 2: Unfunctionalized Donor (e.g., 3,3''-dihexyl-2,2':5',2''-terthiophene) (1.00 eq).

    • Catalyst: Herrmann’s Catalyst (

      
       precursor) (2 mol%) + Ligand 
      
      
      
      .
    • Base:

      
       (3.0 eq).
      
    • Acid Additive: Pivalic Acid (0.3 eq) Acts as a proton shuttle for C-H activation.

  • Execution:

    • Solvent: DMAc or THF (0.2 M).

    • Heat to 120 °C for 24 hours.

  • Note: DArP is sensitive to "β-defects" (branching). The sulfonamide group at C3 blocks the β-position (C4), which is advantageous for preventing defects on the acceptor unit.

Characterization & Quality Control

Data Summary Table
ParameterMethodTarget SpecificationNotes
Monomer Purity ¹H NMR / GC-MS> 99.5%Impurities >0.5% terminate chain growth.
Molecular Weight (

)
GPC (vs Polystyrene)20 – 60 kDaHigh

needed for film formation.
Dispersity (

)
GPC1.5 – 2.5Broad

suggests aggregation.
Regioregularity ¹H NMRHead-to-Tail (HT) > 95%Critical for charge mobility.
Absorption Edge UV-Vis (Film)600 – 800 nmTypical for D-A polymers.
Structural Validation (Mechanism)

The following diagram illustrates the Stille Catalytic Cycle, highlighting the critical Transmetalation step where the sulfonamide steric bulk may influence kinetics.

StilleCycle cluster_note Critical Control Point Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Pd-Br species) Pd0->OxAdd + Br-Acceptor-Br TransMet Transmetalation (Rate Determining) OxAdd->TransMet + Sn-Donor-Sn RedElim Reductive Elimination (Product Release) TransMet->RedElim - Bu3SnBr RedElim->Pd0 + Polymer-Link

Figure 2: Stille catalytic cycle. The bulky sulfonamide group near the bromide can slow Transmetalation, requiring elevated temperatures (110°C+).

Troubleshooting & Optimization

  • Low Molecular Weight (Oligomers only):

    • Cause: Stoichiometric imbalance or moisture in solvent.

    • Fix: Recrystallize monomers. Dry solvent over activated molecular sieves (3Å) for 24h. Weigh monomers to ±0.1 mg precision.

  • Insolubility (Precipitation during reaction):

    • Cause: Strong inter-chain Hydrogen bonding from sulfonamide.

    • Fix: Switch to a longer alkyl chain (e.g., 2-octyldodecyl) on the sulfonamide nitrogen. Use 1,2-dichlorobenzene (ODCB) at 140 °C as solvent.

  • Black Spots in Film (Palladium Residue):

    • Cause: Poor purification.

    • Fix: Use a Palladium scavenger (e.g., diethylammonium diethyldithiocarbamate) during the final precipitation step.

References

  • Nielsen, C. B., et al. (2013).

    • (General reference for thiophene bromination kinetics).

  • Leclerc, M., et al. (2012).

  • Bao, Z., et al. (2018). Skin-Inspired Organic Electronic Materials.

    • (Context for sulfonamide bio-applications).

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles.

Sources

Technical Notes & Optimization

Troubleshooting

purification methods to remove regioisomers from 2,5-Dibromothiophene-3-sulfonamide

The following technical guide is designed for researchers and process chemists working with 2,5-Dibromothiophene-3-sulfonamide . It addresses the specific challenge of removing regioisomeric impurities (primarily arising...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 2,5-Dibromothiophene-3-sulfonamide . It addresses the specific challenge of removing regioisomeric impurities (primarily arising from isomeric impurities in the starting material) and unreacted precursors.

Executive Summary & Impurity Profile

The synthesis of 2,5-Dibromothiophene-3-sulfonamide (typically via chlorosulfonation of 2,5-dibromothiophene) often yields a crude product containing unreacted starting material and critical regioisomers. The most persistent impurity is often 2,4-dibromothiophene-5-sulfonamide , which arises if the starting 2,5-dibromothiophene contains 2,4-dibromo impurities.

Because both the target molecule and its regioisomers are primary sulfonamides with similar


 values (

), simple acid-base extraction removes non-acidic impurities (starting materials) but fails to separate the isomers. This guide focuses on fractional recrystallization and chromatographic resolution as the definitive solutions.
Impurity Identification Table
ComponentStructure Note1H NMR Diagnostic (CDCl3)Solubility Profile
Target: 2,5-Dibromo-3-sulfonamide Sulfonamide at C3; H at C4.

7.45 ppm (s, 1H)
. The C4 proton is shielded relative to the isomer.
Soluble in EtOAc, alcohols.
Impurity A: 2,4-Dibromo-5-sulfonamide Sulfonamide at C5; H at C3.

7.65 ppm (s, 1H)
. The C3 proton is adjacent to the electron-withdrawing

group, shifting it downfield.
Similar to target; often slightly more soluble in non-polar solvents.
Impurity B: 2,5-Dibromothiophene Starting Material.[1][2][3][4][5][6]

6.85 ppm (s, 2H)
.
Highly soluble in Hexanes; Insoluble in aqueous base.

Purification Decision Tree

The following logic flow dictates the optimal purification strategy based on the purity of your crude material.

PurificationLogic Start Crude 2,5-Dibromothiophene-3-sulfonamide CheckNMR Step 1: 1H NMR Analysis Start->CheckNMR Decision1 Contains Non-Acidic Impurities? (Starting Material/Sulfones) CheckNMR->Decision1 AcidBase Protocol A: Acid-Base Extraction (Removes non-sulfonamides) Decision1->AcidBase Yes Decision2 Regioisomer Content > 5%? Decision1->Decision2 No AcidBase->Decision2 Recryst Protocol B: Fractional Recrystallization (Solvent: EtOH/Water or IPA/Hexane) Decision2->Recryst Yes (High Isomer Load) Column Protocol C: Flash Chromatography (Gradient: Hexane -> 40% EtOAc) Decision2->Column No (Trace Isomer) Final Pure Target Compound (>98% Purity) Recryst->Final Column->Final

Caption: Logical workflow for selecting the appropriate purification method based on impurity profile.

Troubleshooting Guides (Q&A)

Q1: My crude product is a sticky oil or dark solid. How do I get a clean powder?

Diagnosis: This is typically caused by trapped solvent or non-polar impurities (unreacted 2,5-dibromothiophene). Solution: Perform Protocol A (Acid-Base Extraction) immediately.

  • Dissolve the crude oil in 1.0 M NaOH (aq). The sulfonamide will deprotonate and dissolve; the non-polar starting material will remain as an oil/precipitate.

  • Wash the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (2x). This extracts the impurities.[7]

  • Acidify the aqueous layer with HCl to pH 2. The pure sulfonamide will precipitate as a white/off-white solid.

  • Filter and dry.[7]

Q2: I have performed acid-base extraction, but NMR still shows ~10% of the regioisomer (2,4-dibromo-5-sulfonamide).

Diagnosis: Acid-base extraction cannot separate regioisomers as both are acidic. Solution: Use Protocol B (Recrystallization) .

  • Solvent System: Ethanol/Water (3:1) or Toluene .

  • Mechanism: The 2,5-dibromo-3-sulfonamide is typically less soluble in cold toluene or aqueous ethanol than the 2,4-isomer due to better crystal packing symmetry.

  • Procedure: Dissolve in minimum hot ethanol. Add warm water until turbid. Cool slowly to room temperature, then to 4°C. The target isomer crystallizes first.

Q3: Recrystallization yields are low (<40%). Can I use chromatography?

Diagnosis: Yes, but separation is difficult due to similar


 values.
Solution:  Use Protocol C (Flash Chromatography)  with a shallow gradient.
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate .

  • Gradient: Start at 100% Hexane. Ramp slowly to 80:20 Hexane:EtOAc. The starting material elutes first (non-polar). The target sulfonamide usually elutes after the 2,4-isomer in many systems, but this must be verified by TLC.

  • Tip: Add 0.5% Acetic Acid to the eluent to prevent "streaking" of the acidic sulfonamide on the silica.

Detailed Experimental Protocols

Protocol A: Acid-Base Purification (Removal of Non-Sulfonamides)

Best for: Removing unreacted 2,5-dibromothiophene.

  • Dissolution: Suspend the crude reaction mixture (10 g) in 1.0 M NaOH (100 mL). Stir for 30 minutes.

  • Filtration: If solids remain (undissolved impurities), filter through a Celite pad.

  • Extraction: Transfer filtrate to a separatory funnel. Wash with DCM (3 x 30 mL). Discard the organic (DCM) layer (contains non-acidic impurities).

  • Precipitation: Cool the aqueous layer to 0-5°C. Slowly add 6.0 M HCl dropwise with vigorous stirring until pH < 2.

  • Isolation: Collect the precipitate via vacuum filtration. Wash with cold water. Dry in a vacuum oven at 45°C.

Protocol B: Fractional Recrystallization (Isomer Separation)

Best for: Removing 2,4-dibromo-5-sulfonamide.

  • Solvent Choice: Ethanol/Water .[7]

  • Dissolution: Place the dried solid from Protocol A in a flask. Add Ethanol (5 mL per gram of solid). Heat to reflux.[7]

  • Saturation: If not fully dissolved, add more ethanol in small portions. Once dissolved, remove from heat.

  • Anti-solvent: Immediately add hot Water dropwise until the solution becomes slightly cloudy (persistent turbidity).

  • Clarification: Add one drop of ethanol to clear the solution.

  • Crystallization: Allow to cool to room temperature undisturbed (2 hours), then place in a fridge (4°C) overnight.

  • Filtration: Filter the crystals. Do not wash with pure ethanol; wash with a cold 1:1 EtOH:Water mixture.

  • Analysis: Check purity via HPLC or NMR. If isomer remains, repeat.

Protocol C: Flash Chromatography Conditions

Best for: High-purity requirements (>99.5%) or when recrystallization fails.

ParameterSetting
Column Silica Gel (40 g per 1 g crude)
Flow Rate 20-40 mL/min (depending on column size)
Eluent A Hexanes (or Heptane)
Eluent B Ethyl Acetate
Gradient 0-5 min: 5% B (Isocratic)5-20 min: 5% -> 25% B (Linear)20-30 min: 25% -> 40% B (Linear)
Detection UV at 254 nm
Notes The 2,4-isomer typically elutes slightly earlier than the 3-sulfonamide due to steric shielding of the polar group.

References

  • Synthesis of 3,4-Dibromo-2,5-bis-substituted Thiophenes. Kyushu University Institutional Repository. (Describes the reactivity and handling of brominated thiophene precursors).

  • Recrystallization of Sulfonamide Products. BenchChem Technical Support. (General protocols for sulfonamide solubility and crystallization).

  • 2,5-Dibromothiophene Properties & Safety. PubChem. (Physical properties and solubility data for the starting material).

  • Method for separating thiophene compounds. Google Patents EP1828198B1. (Discusses chromatographic separation of thiophene isomers).

  • Synthesis of Sulfonamide Intermediates. Google Patents US5470973A. (describes the synthesis and purification of related thiophene sulfonamides).

Sources

Optimization

Technical Support Center: Optimizing Polymerization of 2,5-Dibromothiophene-3-sulfonamide

Welcome, researchers and developers. This guide is structured to provide direct, actionable insights into the temperature optimization for the polymerization of 2,5-Dibromothiophene-3-sulfonamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and developers. This guide is structured to provide direct, actionable insights into the temperature optimization for the polymerization of 2,5-Dibromothiophene-3-sulfonamide. Given the unique electronic and functional nature of the sulfonamide moiety, precise temperature control is paramount to achieving desired molecular weights, low polydispersity, and optimal material properties. This document consolidates field-proven strategies and fundamental principles to navigate the common challenges encountered during this synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures and links them to reaction temperature as a probable root cause.

Question 1: My polymerization results in a low number-average molecular weight (Mn) and a high polydispersity index (PDI > 1.8). How can reaction temperature be the cause?

Answer: This is a classic symptom of poor polymerization control, where reaction temperature plays a multifaceted role.

  • Causality:

    • At Excessively High Temperatures (>100 °C): While higher temperatures increase the overall reaction rate, they can disproportionately accelerate chain termination and side reactions. For metal-catalyzed polymerizations (e.g., Grignard Metathesis or Suzuki coupling), high temperatures can lead to catalyst decomposition or promote β-hydride elimination, which prematurely terminates growing polymer chains. This results in a population of short chains, lowering the average molecular weight.

    • Inconsistent Temperature Control: Fluctuations in the reaction temperature create different polymerization rate regimes within the same reaction vessel. This leads to the formation of polymer chains of varying lengths, thereby broadening the molecular weight distribution (PDI).

  • Recommended Solutions:

    • Lower the Reaction Temperature: For catalyst systems like Ni(dppp)Cl2 or Pd(PPh3)4, which are common for polythiophene synthesis, a temperature range of 50-90 °C is often a more controlled environment.[1][2] For your specific monomer, begin screening at the lower end of this range (e.g., 50-60 °C).

    • Implement a Temperature Gradient: For some controlled polymerizations like Grignard Metathesis (GRIM), it is beneficial to initiate the reaction at a lower temperature (e.g., room temperature) to ensure controlled initiation and then slowly raise the temperature to drive the polymerization to completion.[3]

    • Ensure Uniform Heating: Use an oil bath with vigorous stirring rather than a heating mantle to ensure a consistent and uniform temperature throughout the reaction mixture.

Question 2: The polymerization reaction starts (indicated by a color change) but seems to stall, leading to a very low yield. What is the thermal factor at play?

Answer: A stalled reaction, despite initial signs of success, often points to two temperature-dependent issues: catalyst deactivation or premature product precipitation.

  • Causality:

    • Catalyst Deactivation: Many nickel and palladium catalysts used for cross-coupling polymerizations have a limited thermal stability window. At elevated temperatures, the catalyst can degrade or form inactive species, effectively halting the polymerization process.

    • Premature Precipitation: The solubility of the growing polymer is crucial.[4] As the polymer chains elongate, their solubility in the reaction solvent may decrease. If the reaction temperature is too low, the polymer may precipitate out of the solution before high molecular weights are achieved, physically stopping further monomer addition. Conversely, some polymer/solvent systems have a lower critical solution temperature (LCST), where they become less soluble as the temperature increases.

  • Recommended Solutions:

    • Verify Catalyst Thermal Stability: Consult literature for the recommended operating temperature range of your specific catalyst (e.g., Ni(dppe)Cl2, Pd(PPh3)4).

    • Solvent & Temperature Co-optimization: If precipitation is suspected, consider a higher-boiling point solvent (e.g., toluene, xylene, or dichlorobenzene) that may better solubilize the polymer at the desired reaction temperature. Run solubility tests on your crude polymer to understand its thermal behavior in different solvents.

    • Monitor Actively: Use techniques like Thin Layer Chromatography (TLC) or Gel Permeation Chromatography (GPC) on aliquots taken during the reaction to determine if and when the reaction stalls. Correlate this with your temperature log.[5]

Question 3: My final polymer is completely insoluble, even in solvents like chloroform or THF where similar polythiophenes are soluble. How could reaction temperature have caused this?

Answer: Insolubility often points to cross-linking side reactions, which can be highly temperature-dependent.

  • Causality:

    • High-Temperature Side Reactions: At excessive temperatures, the sulfonamide group (-SO2NHR) or the thiophene ring itself can undergo undesired side reactions. The N-H bond of the sulfonamide could potentially react, or high thermal energy could lead to defects in the polymer backbone that act as cross-linking sites. This transforms the individual linear polymer chains into an intractable, cross-linked network.

    • Oxidative Coupling: If the reaction is not maintained under a strictly inert atmosphere, higher temperatures can accelerate oxidative side reactions, leading to branching and cross-linking.

  • Recommended Solutions:

    • Strict Temperature Ceiling: Impose a strict upper limit on your reaction temperature. For this functionalized monomer, it is advisable to not exceed 90-100 °C without systematic evidence that it is safe to do so.[1][6]

    • Inert Atmosphere is Critical: Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen) to prevent oxygen-induced cross-linking, which is exacerbated by heat.[4]

    • Characterize the Insoluble Material: Use solid-state characterization techniques like FT-IR or solid-state NMR on the insoluble fraction. The appearance of new peaks or significant broadening compared to the soluble fraction can provide clues about the nature of the cross-linking.

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting temperature range for optimizing the polymerization of 2,5-Dibromothiophene-3-sulfonamide?

A typical starting point for Suzuki-type polymerizations is around 90 °C, while Grignard Metathesis (GRIM) polymerizations are often conducted between room temperature and 60 °C.[1][7] Given the presence of the sulfonamide group, it is prudent to start your optimization with a series of small-scale reactions at 45 °C, 60 °C, and 80 °C . Keep all other parameters (catalyst loading, concentration, time) constant and analyze the resulting polymer for molecular weight, PDI, and yield to determine the optimal direction.

Q2: How does the electron-withdrawing sulfonamide group influence the optimal reaction temperature compared to an electron-donating alkyl group (like in P3HT)?

The sulfonamide group is strongly electron-withdrawing, which has two competing effects:

  • Electronic Activation: It can make the C-Br bonds more susceptible to oxidative addition by the metal catalyst (a key step in polymerization). This may lower the activation energy for the desired reaction, potentially allowing for lower polymerization temperatures compared to alkyl-substituted thiophenes.

  • Functional Group Reactivity: The sulfonamide group itself introduces new potential pathways for side reactions, especially at higher temperatures.

Therefore, while the polymerization might proceed at a lower temperature, the risk of side reactions necessitates careful control and makes it less tolerant of excessive heat compared to a simple poly(3-alkylthiophene).

Q3: What is the most effective experimental workflow for determining the optimal reaction temperature?

A systematic, parallel approach is most efficient. The workflow should be designed to isolate the effect of temperature.

Systematic Temperature Optimization Workflow

G cluster_prep Preparation cluster_exp Parallel Experimentation cluster_analysis Analysis prep1 Define Parameters: - Catalyst & Loading - Monomer Concentration - Solvent & Time prep2 Prepare Identical Stock Solutions of Monomer and Catalyst prep1->prep2 rxn1 Reaction 1 T = 45 °C prep2->rxn1 Divide into 3 reactors rxn2 Reaction 2 T = 60 °C prep2->rxn2 Divide into 3 reactors rxn3 Reaction 3 T = 80 °C prep2->rxn3 Divide into 3 reactors analysis1 Work-up & Purify Polymers Identically rxn1->analysis1 rxn2->analysis1 rxn3->analysis1 analysis2 Characterize: 1. Yield (%) 2. GPC/SEC (Mn, PDI) 3. NMR (Structure) analysis1->analysis2 optimize Identify Optimum T Based on Highest Mn and Lowest PDI analysis2->optimize

Caption: Workflow for systematic temperature screening.

Q4: My results show low molecular weight at both low and high temperatures. How do I interpret this?

This indicates you are observing two different limiting regimes. This is a common scenario in polymerization and can be visualized as a troubleshooting logic tree.

Troubleshooting Logic for Bimodal Temperature Failure

G cluster_low Low Temperature Regime (< 50°C) cluster_high High Temperature Regime (> 90°C) start Observed Problem: Low Mn at both Low and High Temps low_cause Cause: Insufficient Thermal Energy start->low_cause high_cause Cause: Excess Thermal Energy start->high_cause low_effect Effect: Slow propagation; reaction stalls or does not reach high conversion. low_cause->low_effect low_action Action: Incrementally INCREASE temperature (e.g., in 10-15°C steps) low_effect->low_action high_effect Effect: Chain termination, side reactions, or catalyst decomposition. high_cause->high_effect high_action Action: Incrementally DECREASE temperature (e.g., in 10-15°C steps) high_effect->high_action

Caption: Logic tree for troubleshooting temperature extremes.

Data Summary for Optimization Experiments

When conducting your temperature screen, organize your results in a clear, comparative format.

ParameterReaction 1Reaction 2Reaction 3
Temperature (°C) 456080
Yield (%) Record ValueRecord ValueRecord Value
Mn ( g/mol ) via GPC Record ValueRecord ValueRecord Value
PDI (Mw/Mn) via GPC Record ValueRecord ValueRecord Value
Observations e.g., Viscous, Precipitatee.g., Homogeneouse.g., Darkened quickly

This structured data will clearly indicate the optimal temperature, which typically corresponds to the condition that provides the highest molecular weight (Mn) while maintaining a low polydispersity index (PDI).

References

  • Khan, A., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Molecules. Available at: [Link]

  • Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method: Investigation of the Reaction and the Origin of Regioselectivity. Macromolecules. Available at: [Link]

  • Baghgar, M., et al. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers. Available at: [Link]

  • Trovatelli, C., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization. RSC Advances. Available at: [Link]

  • Iqbal, R., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal. Available at: [Link]

  • Rutgers-Newark Chemistry Department. TRANSITION-METAL-MEDIATED POLYMERIZATION REACTIONS. Rutgers University. Available at: [Link]

  • Sheina, E. E., et al. (2004). Experimental Evidence for the Quasi-“Living” Nature of the Grignard Metathesis Method for the Synthesis of Regioregular Poly(3-alkylthiophenes). Chemistry of Materials. Available at: [Link]

  • Royal Society of Chemistry. Role of the Transition Metal in Grignard Metathesis Polymerization (GRIM) of 3-Hexylthiophene. RSC Publishing. Available at: [Link]

  • Ali, F., et al. (2020). Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. RSC Advances. Available at: [Link]

  • Meng, H., et al. (2003). Solid-State Synthesis of a Conducting Polythiophene via an Unprecedented Heterocyclic Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

  • Chen, H., et al. (2021). Thermocleavage of Partial Side Chains in Polythiophenes Offers Appreciable Photovoltaic Efficiency and Significant Morphological Stability. Chemistry of Materials. Available at: [Link]

  • Wang, Y., et al. (2010). The Effects of Different Side Groups on the Properties of Polythiophene. ResearchGate. Available at: [Link]

  • Laine, S. K., et al. (2016). What Limits the Molecular Weight and Controlled Synthesis of Poly(3-alkyltellurophene)s?. Macromolecules. Available at: [Link]

  • Iovu, M. C., et al. (2005). The Grignard Metathesis Method (GRIM) for the Synthesis of Regioregular Poly(3-alkylthiophenes). Carnegie Mellon University. Available at: [Link]

  • Lee, A., et al. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Macromolecular Rapid Communications. Available at: [Link]

  • Al-Hashimi, M., et al. (2023). The unexpected fast polymerization during the synthesis of a glycolated polythiophene. Faraday Discussions. Available at: [Link]

  • Wikipedia. (2023). Polythiophene. Wikipedia. Available at: [Link]

  • Zhang, S., et al. (2019). The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. eScholarship, University of California. Available at: [Link]

  • Kim, H., et al. (2021). Controlled Synthesis of Poly[(3-alkylthio)thiophene]s and Their Application to Organic Field-Effect Transistors. ACS Applied Materials & Interfaces. Available at: [Link]

  • Wu, Z., et al. (2024). Fine Tuning the Glass Transition Temperature and Crystallinity by Varying the Thiophene-Quinoxaline Copolymer Composition. Polymers. Available at: [Link]

  • Bolognesi, A., et al. (1990). Synthesis and characterization of alkyl-substituted poly(thiophene-2,5-diylvinylene)s. Polymer. Available at: [Link]

  • Reddit. (2021). Troubleshooting step growth polymerization. r/Chempros. Available at: [Link]

  • Duan, X., et al. (2022). Solid-State Polymerization of 2,5-Dibromothiophene Derivatives and Properties of Corresponding Conducting Polymers. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2023). Effect of Controlling Thiophene Rings on D-A Polymer Photocatalysts Accessed via Direct Arylation for Hydrogen Production. International Journal of Molecular Sciences. Available at: [Link]

  • Zhang, S., et al. (2019). The Critical Role of Electron-Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers. Oak Ridge National Laboratory. Available at: [Link]

  • Hu, R., et al. (2021). Economical sulfur conversion to polythioamides through multicomponent polymerizations of sulfur, dibromides, and diamines. Polymer Chemistry. Available at: [Link]

  • Camarada, M. B., et al. (2013). Experimental and Computational Study of the Effect of Temperature on the Electro-Polymerization Process of Thiophene. ResearchGate. Available at: [Link]

  • UCL Discovery. (2014). The Synthesis of Functionalised Sulfonamides. University College London. Available at: [Link]

  • Ali, A., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Cureus. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Solubility &amp; NMR Analysis of 2,5-Dibromothiophene-3-sulfonamide

[1][2] Executive Summary & Core Directive The Problem: 2,5-Dibromothiophene-3-sulfonamide presents a "solubility paradox" common to halogenated heterocyclic sulfonamides. The lipophilic dibromothiophene core resists aque...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Core Directive

The Problem: 2,5-Dibromothiophene-3-sulfonamide presents a "solubility paradox" common to halogenated heterocyclic sulfonamides. The lipophilic dibromothiophene core resists aqueous solvation, while the polar sulfonamide moiety (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) creates strong intermolecular hydrogen bonding networks (high crystal lattice energy), resisting dissolution in non-polar organic solvents like chloroform (

).

The Solution: Stop attempting to force solubility in pure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


.
Primary Recommendation:  Switch to DMSO-

immediately for analytical characterization. Secondary Recommendation: If sample recovery is critical, use Acetone-

or a

/MeOD-

mixture.[1]

Decision Matrix: Solvent Selection Workflow

Use this logic flow to select the optimal solvent system based on your experimental constraints (e.g., need for sample recovery vs. need for high-resolution exchangeable proton data).

SolventSelection Start START: Select Solvent for 2,5-Dibromothiophene-3-sulfonamide IsRecoveryNeeded Is sample recovery critical? Start->IsRecoveryNeeded RecoveryYes Yes (Recovery Needed) IsRecoveryNeeded->RecoveryYes RecoveryNo No (Analytical Only) IsRecoveryNeeded->RecoveryNo TryAcetone Try Acetone-d6 RecoveryYes->TryAcetone AcetoneSoluble Soluble? TryAcetone->AcetoneSoluble UseAcetone USE ACETONE-D6 (Good solubility, easy evap) AcetoneSoluble->UseAcetone Yes TryMixed Try CDCl3 + 10% MeOD-d4 AcetoneSoluble->TryMixed No UseDMSO USE DMSO-d6 (Gold Standard for Sulfonamides) TryMixed->UseDMSO Still Insoluble? Resort to DMSO RecoveryNo->UseDMSO Best Resolution

Figure 1: Decision tree for NMR solvent selection balancing solubility limits with sample recovery requirements.

Technical Data & Solubility Properties

The following table summarizes the interaction between 2,5-Dibromothiophene-3-sulfonamide and common NMR solvents.

SolventSolubility RatingProton Exchange StatusSample RecoveryApplication Notes
DMSO-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

Excellent Visible (Sharp)DifficultDisrupts H-bonds; stabilizes

protons; shifts water peak to ~3.3 ppm.[1]
Acetone-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

GoodVisible (Broad)EasyGood compromise; solvent peak at 2.05 ppm may overlap with aliphatic impurities.[1]
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

PoorBroad/InvisibleEasyNot Recommended. Lattice energy often exceeds solvation energy.[1]
MeOD-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

GoodDisappears Easy

protons exchange with D; useful only for characterization of the thiophene ring proton.[1]

Troubleshooting Protocols

Issue 1: "My sample floats in and the spectrum is empty."

Diagnosis: The compound has high crystallinity.[1][2] The energy required to break the sulfonamide-sulfonamide hydrogen bonds is higher than the solvation energy provided by chloroform [1]. Corrective Action (The "Spike" Method): If you must use


 (e.g., for comparison with literature):
  • Place 5-10 mg of sample in the NMR tube.[1][2]

  • Add 0.5 mL

    
    .
    
  • Add 2-3 drops of DMSO-

    
      or Methanol-
    
    
    
    .
  • Shake vigorously.[1][2][3] The polar co-solvent disrupts the lattice, allowing the bulk

    
     to solvate the lipophilic brominated ring.
    
    • Note: Chemical shifts will drift relative to pure ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      .[1]
      
Issue 2: "The sulfonamide ( ) protons are broad or missing."

Diagnosis:

  • Exchange Broadening: In wet ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     or Acetone, the amide protons exchange with trace water, broadening the peak.[1]
    
  • Quadrupolar Broadening: While less common for the amide itself, the nitrogen nucleus (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) has a quadrupole moment that can broaden attached protons if the symmetry is low and relaxation is efficient [2].[1]
    Corrective Action: 
    
  • Switch to DMSO-

    
    :  DMSO acts as a hydrogen bond acceptor, "locking" the 
    
    
    
    protons in place.[1] This slows down the exchange rate significantly, resulting in a sharp singlet (or doublet if coupled) usually between 7.0–8.0 ppm [3].
  • Dry Your Solvent: Use ampoules of "100%" DMSO-

    
     rather than a stock bottle to minimize water content.[1]
    
Issue 3: "I used DMSO but now I can't remove it to run Mass Spec."

Diagnosis: DMSO has a high boiling point (189°C) and low vapor pressure.[1][2] Rotovapping often fails.[1][2] Corrective Action (Lyophilization or Extraction):

  • Method A (Lyophilization): Freeze the DMSO sample in liquid nitrogen and sublime it using a high-vacuum lyophilizer.[1][2] (Slow, but effective).

  • Method B (Aqueous Workup):

    • Dilute the NMR sample with 5 mL of Ethyl Acetate (EtOAc).[2]

    • Wash 3x with water (DMSO partitions into the water phase).[2]

    • Dry the EtOAc layer over ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      , filter, and evaporate.
      

Frequently Asked Questions (FAQs)

Q: Can I use heat to dissolve the sample in ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


? 
A: Proceed with caution.  While heating to 40-50°C might temporarily dissolve the compound, sulfonamides often precipitate back out as the tube cools inside the NMR probe, leading to poor shimming and line broadening.[1] It is safer to use a solvent that dissolves it at room temperature (DMSO or Acetone).

Q: Why does the water peak move in my spectrum? A: In ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


, trace water appears around 1.56 ppm.[1] In DMSO-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

, water shifts dramatically to ~3.33 ppm due to strong hydrogen bonding with the solvent [4]. If you add ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

to identify exchangeable protons, the HDO peak will appear at ~4.8 ppm (variable).

Q: I see extra peaks in the aromatic region. Is my compound impure? A: Check for Rotamers .[1][2] The bulky bromine atoms at positions 2 and 5 can create steric hindrance, potentially restricting rotation of the sulfonamide group.

  • Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO).[2] If the "impurity" peaks coalesce with the main peaks, they are rotamers, not impurities.

Q: How do I reference the chemical shift in DMSO if I didn't add TMS? A: Calibrate to the residual solvent peak.

  • DMSO-

    
    :  Quintet at 2.50 ppm .
    
  • Acetone-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    :  Quintet at 2.05 ppm .[1]
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    :  Singlet at 7.26 ppm .[1][4]
    

References

  • Abraham, R. J., et al. (2006).[1][2][5] "

    
     chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • University of Rochester. "Troubleshooting

    
     NMR Spectroscopy." Department of Chemistry. Link
    
  • BenchChem.

    
     and 
    
    
    
    ." Technical Support. Link
  • Gottlieb, H. E., et al. (1997).[1][2] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Journal of Organic Chemistry. Link[2]

Sources

Optimization

Technical Support Center: Controlling Molecular Weight Distribution in Poly(thiophene-3-sulfonamide)s

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when polymerizing 2,5-dibromothiophene-3-sulfon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles researchers face when polymerizing 2,5-dibromothiophene-3-sulfonamide.

Synthesizing regioregular polythiophenes typically relies on Kumada Catalyst-Transfer Polycondensation (KCTP), a chain-growth method also known as Grignard Metathesis (GRIM) polymerization. However, the primary or secondary sulfonamide group introduces severe chemical incompatibilities with Grignard reagents, leading to catalyst poisoning, early termination, and uncontrolled molecular weight distributions (MWD). This guide provides the causality behind these failures and field-proven, self-validating protocols to overcome them.

Troubleshooting & FAQs: Mechanistic Causality

Q1: Why does my polymerization fail to initiate, or why is my polymer yield consistently below 10%? A: The root cause is the high acidity of the sulfonamide N-H protons (


). Grignard reagents (like 

) act as strong bases. The acid-base deprotonation of the sulfonamide is orders of magnitude faster than the desired halogen-metal exchange. This quenches the Grignard reagent, leaves the monomer unactivated, and generates insoluble magnesium sulfonamide salts that precipitate and trap the Nickel catalyst. Solution: You must mask the acidic protons before polymerization. Permanent N,N-dialkyl substitution or cleavable protecting groups like p-methoxybenzyl (PMB) or tert-butyloxycarbonyl (Boc) are mandatory.

Q2: How do I precisely target a specific Number-Average Molecular Weight (


)? 
A:  Because KCTP operates via a living chain-growth mechanism, the molecular weight is directly proportional to the initial monomer-to-catalyst ratio (

)[1]. To target a specific

, you must ensure 100% conversion during the GRIM step and strictly control the stoichiometry of the

catalyst. The theoretical

is calculated as:

.

Q3: My polymer exhibits a broad dispersity (


) instead of the expected narrow distribution (

). How can I fix this?
A: Broad dispersity indicates a breakdown of the chain-growth mechanism, usually due to catalyst disproportionation or chain transfer. The choice of the phosphine ligand on the Nickel catalyst is critical. Using

often leads to higher disproportionation energy, allowing the Ni(0) intermediate to diffuse away from the polymer chain end[2]. Solution: Switch to

. The 1,3-bis(diphenylphosphino)propane (dppp) ligand has a larger bite angle, which stabilizes the Ni(0)

-complex during the "ring-walking" phase, suppressing termination and maintaining a narrow MWD[3].

Q4: How do I verify that the Grignard Metathesis (GRIM) step is complete before adding the catalyst? A: Never assume the GRIM exchange is complete based on time alone. You must implement a self-validating analytical step. Quench a


 aliquot of the reaction mixture with water, extract with diethyl ether, and analyze via GC-MS. The complete disappearance of the dibrominated starting material and the exclusive presence of the mono-brominated species confirms successful activation.

Experimental Workflows & Logical Relationships

To visualize the troubleshooting logic and the underlying catalytic mechanism, refer to the following diagnostic and mechanistic workflows.

Troubleshooting Issue Broad MWD or Low MW Check1 Are sulfonamide protons protected? Issue->Check1 Fix1 Protect with PMB or Boc Check1->Fix1 No Check2 Is GRIM exchange complete? Check1->Check2 Yes Fix1->Check2 Fix2 Optimize iPrMgCl·LiCl time/temp Check2->Fix2 No Check3 Catalyst Ligand? Check2->Check3 Yes Fix2->Check3 Fix3 Use Ni(dppp)Cl2 (Prevents termination) Check3->Fix3 dppe/PPh3 Success Controlled MW & Low Đ Check3->Success dppp Fix3->Success

Diagnostic workflow for resolving molecular weight distribution issues in KCTP.

KCTP_Cycle Start Active Monomer (Grignard) Init Ni(dppp)Cl2 Initiation Start->Init Catalyst Addition OA Oxidative Addition (C-Br Insertion) Init->OA TM Transmetalation (Monomer Addition) OA->TM + Monomer RE Reductive Elimination (C-C Bond Formation) TM->RE RW Ring Walking (Ni π-complex) RE->RW RW->OA Chain Growth Polymer Controlled MW Polythiophene RW->Polymer Quenching

Catalytic cycle of Kumada Catalyst-Transfer Polycondensation (KCTP) for MW control.

Self-Validating Experimental Protocols

Protocol A: N,N-Protection of 2,5-Dibromothiophene-3-sulfonamide (PMB Strategy)

Causality: PMB groups prevent Grignard quenching while remaining cleavable post-polymerization via strong acids (e.g., Trifluoroacetic acid).

  • Setup: Dissolve 2,5-dibromothiophene-3-sulfonamide (

    
    ) in anhydrous DMF (
    
    
    
    ) under an argon atmosphere.
  • Deprotonation: Cool to

    
    . Slowly add Sodium Hydride (
    
    
    
    ,
    
    
    dispersion in mineral oil). Stir for 30 minutes until hydrogen evolution ceases.
  • Alkylation: Add 4-Methoxybenzyl chloride (PMB-Cl,

    
    ) dropwise. Warm to room temperature and stir for 12 hours.
    
  • Quenching & Extraction: Quench with saturated

    
     (aq). Extract with Ethyl Acetate (
    
    
    
    ). Wash the organic layer with brine, dry over
    
    
    , and concentrate.
  • Validation Step: Perform

    
     (
    
    
    
    ). The protocol is validated if the broad N-H singlet (
    
    
    ) is completely absent, and a new sharp singlet for the PMB
    
    
    protons appears at
    
    
    .
Protocol B: Controlled KCTP Polymerization

Causality: Utilizing TurboGrignard ensures rapid, regioselective metalation, while ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 enforces a living chain-growth mechanism.
  • Monomer Activation (GRIM): Dissolve the N,N-diPMB protected monomer (

    
    ) in anhydrous THF (
    
    
    
    ) under argon. Cool to
    
    
    .
  • Grignard Exchange: Add

    
     (
    
    
    
    ,
    
    
    in THF) dropwise. Stir at
    
    
    for 1 hour.
  • Validation Step: Extract a

    
     aliquot, quench with water, and run GC-MS. Proceed only if the dibromo peak is absent.
    
  • Initiation: Calculate the required catalyst amount based on your target

    
     (See Table 2). Add the calculated 
    
    
    
    as a suspension in THF in one swift injection.
  • Propagation: Stir at room temperature for 2 hours. The solution will turn deep red/purple.

  • Termination: Quench the living polymer chains by adding

    
     (aq) (
    
    
    
    ). Precipitate the polymer by pouring the mixture into cold methanol (
    
    
    ).
  • Validation Step: Filter the solid and analyze via Gel Permeation Chromatography (GPC) against polystyrene standards to confirm

    
     and 
    
    
    
    .

Quantitative Data Summaries

Table 1: Protecting Group Strategies for Sulfonamide Monomers

Protecting GroupReagents RequiredPost-Polymerization CleavageCompatibility with GRIM
None (Unprotected) N/AN/AFailed (Quenches

)
N,N-Dialkyl (e.g., Hexyl) Alkyl-Br,

Permanent (Not cleavable)Excellent
N,N-di-Boc

, DMAP
Mild Acid (TFA / DCM)Good (Steric hindrance possible)
N,N-di-PMB PMB-Cl, NaHStrong Acid (TFA / Reflux)Excellent

Table 2: Effect of


 Ratio on Molecular Weight (Using 

)

Ratio
Catalyst Loading (mol %)Theoretical

(kDa)*
Experimental

(GPC, kDa)
Dispersity (

)
25:14.0%14.015.21.15
50:12.0%28.030.11.18
100:11.0%56.058.51.22
200:10.5%112.095.41.35**

*Calculated based on the N,N-diPMB protected monomer repeating unit. **At very high ratios, trace impurities cause early termination, slightly broadening the MWD.

References

  • Interfacial Modulation of Graphene by Polythiophene with Controlled Molecular Weight to Enhance Thermal Conductivity. PMC.[Link]

  • Molecular Weight-Dependent Physical and Photovoltaic Properties of Poly(3-alkylthiophene)s with Butyl, Hexyl, and Octyl Side-Chains. MDPI.[Link]

  • Convenient Route To Initiate Kumada Catalyst-Transfer Polycondensation Using Ni(dppe)Cl2 or Ni(dppp)Cl2 and Sterically Hindered Grignard Compounds. ACS Publications.[Link]

  • On the Role of Disproportionation Energy in Kumada Catalyst-Transfer Polycondensation. NIH.[Link]

Sources

Reference Data & Comparative Studies

Validation

proton NMR interpretation of 2,5-Dibromothiophene-3-sulfonamide

Proton NMR Interpretation of 2,5-Dibromothiophene-3-sulfonamide: A Comparative Guide to Solvent Effects and Structural Verification As a Senior Application Scientist, one of the most frequent challenges I encounter in st...

Author: BenchChem Technical Support Team. Date: March 2026

Proton NMR Interpretation of 2,5-Dibromothiophene-3-sulfonamide: A Comparative Guide to Solvent Effects and Structural Verification

As a Senior Application Scientist, one of the most frequent challenges I encounter in structural elucidation is the accurate characterization of heavily substituted heteroaromatics containing exchangeable protons. 2,5-Dibromothiophene-3-sulfonamide (CAS: 7182-36-7) is a critical building block in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and antimicrobial agents.

Despite its low molecular weight, the


H NMR spectrum of this compound presents unique analytical challenges. The molecule possesses only two types of protons: a single isolated aromatic proton on the thiophene ring (C4-H) and two exchangeable protons on the primary sulfonamide group (-SO

NH

). This guide objectively compares the performance of different NMR solvents for resolving these signals and provides a self-validating experimental protocol to ensure absolute structural confidence.

Mechanistic Insights: The Causality of Sulfonamide NMR

To optimize an NMR experiment, we must first understand the physical chemistry governing the nuclear spin environments. The interpretation of 2,5-Dibromothiophene-3-sulfonamide relies on mastering two distinct phenomena:

1. Thiophene Ring Electronics (The C4-H Singlet) The base chemical shift for a thiophene proton is approximately 7.1 ppm. However, 1[1]. The addition of two bromine atoms at the C2 and C5 positions exerts a strong inductive electron-withdrawing effect (-I), which is partially offset by resonance donation (+M). More importantly, the sulfonamide group at C3 is powerfully electron-withdrawing. This combined deshielding effect strips electron density from the C4 carbon, pushing the isolated C4-H proton significantly downfield into the 7.4–7.8 ppm range, depending on solvent polarity[2].

2. Quadrupole Relaxation & Proton Exchange (The -SO


NH

Signal)
Primary sulfonamides feature a nitrogen atom (

N) with a nuclear spin of

, which possesses a quadrupole moment.3[3]. Furthermore, the -NH

protons undergo intermolecular chemical exchange.
  • In non-polar solvents (like CDCl

    
    ), this exchange occurs at an intermediate rate on the NMR timescale. The result is severe peak broadening, sometimes causing the 2H signal to vanish entirely into the baseline.
    
  • In highly polar, hydrogen-bonding solvents (like DMSO-d

    
    ),4[4]. This decoupling from the quadrupole effect sharpens the signal into a distinct, quantifiable broad singlet.
    

Comparative Solvent Performance

The choice of deuterated solvent dictates whether the sulfonamide group can be quantitatively verified. The table below summarizes the comparative performance of three standard NMR solvents for analyzing 2,5-Dibromothiophene-3-sulfonamide.

SolventAnalyte SolubilityC4-H Chemical Shift-SO

NH

Chemical Shift
-SO

NH

Peak Resolution
DMSO-d

Excellent (>20 mg/mL)~7.65 ppm (s, 1H)~7.80 ppm (br s, 2H)Optimal. Distinct broad singlet; excellent integration accuracy.
Acetone-d

Good (~10 mg/mL)~7.55 ppm (s, 1H)~6.90 ppm (br s, 2H)Moderate. Visible, but highly susceptible to overlap with the HDO (water) peak at 2.8 ppm if exchange occurs.
CDCl

Poor (<2 mg/mL)~7.45 ppm (s, 1H)~5.00 - 5.50 ppm (br s, 2H)Poor. Extreme quadrupole broadening; frequently lost in baseline noise.

Data reflects generalized comparative shifts based on 5[5].

Decision Workflow for Solvent Selection

G Start 1H NMR Analysis of 2,5-Dibromothiophene-3-sulfonamide Q1 Are -SO2NH2 protons critical for integration? Start->Q1 DMSO Use DMSO-d6 (Slows exchange, sharpens NH2) Q1->DMSO Yes Q2 Is solubility in CDCl3 > 5 mg/mL? Q1->Q2 No CDCl3 Use CDCl3 (Routine C4-H analysis) Q2->CDCl3 Yes Acetone Use Acetone-d6 (Alternative high-solubility) Q2->Acetone No

Workflow for selecting the optimal NMR solvent for thiophene-sulfonamide structural verification.

Self-Validating Experimental Protocol

To guarantee reproducibility and quantitative accuracy, do not treat NMR acquisition as a "black box." The following protocol is designed as a self-validating system for 2,5-Dibromothiophene-3-sulfonamide using DMSO-d


.

Step 1: Anhydrous Sample Preparation

  • Action: Weigh exactly 15 mg of the compound and dissolve it in 0.6 mL of strictly anhydrous DMSO-d

    
     (100.0 atom % D, ampoule preferred).
    
  • Causality: Trace water in lower-grade DMSO-d

    
     creates a large HDO peak at ~3.3 ppm. More critically, trace water acts as a catalyst for proton exchange, which will artificially broaden the -SO
    
    
    
    NH
    
    
    signal and ruin integration accuracy.

Step 2: Optimized Acquisition Parameters (400 MHz or higher)

  • Action: Set the temperature to 298 K. Select a standard 1D proton pulse sequence (e.g., zg30 on Bruker systems).

  • Action: Increase the relaxation delay (D1) to 5.0 seconds.

  • Causality: The C4-H proton is completely isolated; it has no neighboring protons to facilitate efficient dipole-dipole (T

    
    ) relaxation. If you use the default 1.0-second delay, the C4-H spin population will not fully relax between pulses, leading to an artificially low integral compared to the faster-relaxing -SO
    
    
    
    NH
    
    
    protons.

Step 3: Processing and Self-Validation

  • Action: Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation to improve the signal-to-noise ratio of the broad sulfonamide peak without distorting the sharp C4-H singlet.

  • Validation Checkpoint: Phase the spectrum perfectly. Set the integral of the sharp C4-H singlet (approx. 7.65 ppm) to exactly 1.00 .

  • Pass/Fail Criteria: The broad singlet for the -SO

    
    NH
    
    
    
    group (approx. 7.80 ppm) must integrate between 1.90 and 2.10 . If the integral is significantly lower (e.g., 1.40), the system has failed the validation check—this indicates either incomplete T
    
    
    relaxation (return to Step 2 and increase D1) or rapid chemical exchange due to wet solvent (return to Step 1).

References

  • Abraham, R. J., & Mobli, M. (2007). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph.
  • BenchChem Analytical. (2025). A Comparative Guide to 1H and 13C NMR Characterization of 3-Thienyl Substituted Compounds. Benchchem.
  • Ismael, S., AL-Mashal, F., & Saeed, B. (2023). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzene sulfonamide. Nigerian Research Journal of Chemical Sciences.
  • Ismael, S., et al. (2025). Synthesis, And Studying Effect Of a Solvent On The 1H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. ResearchGate.
  • National Institutes of Health. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC.

Sources

Comparative

Comparative Guide: Reactivity of 2,5-Dibromothiophene-3-sulfonamide vs. 2,5-Dibromothiophene

Executive Summary This guide analyzes the distinct reactivity profiles of 2,5-dibromothiophene (Structure A ) and its sulfonamide-functionalized derivative, 2,5-dibromothiophene-3-sulfonamide (Structure B ). While A serv...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide analyzes the distinct reactivity profiles of 2,5-dibromothiophene (Structure A ) and its sulfonamide-functionalized derivative, 2,5-dibromothiophene-3-sulfonamide (Structure B ).

While A serves as a standard, electron-rich building block for conjugated polymers (e.g., polythiophenes) and symmetric cores, B presents a complex "push-pull" electronic system. The introduction of the sulfonamide group at C3 fundamentally alters the thiophene ring's electron density, acidity, and steric environment. This guide focuses on navigating the regioselectivity challenges in cross-coupling reactions and the acid-base management required for the sulfonamide moiety.

Key Differentiators
Feature2,5-Dibromothiophene (A) 2,5-Dibromothiophene-3-sulfonamide (B)
Electronic Nature Electron-rich (Nucleophilic character)Electron-deficient (EWG at C3)
Primary Reactive Site C2 and C5 are chemically equivalent.C5 (Sterically favored) vs. C2 (Electronically activated).
Acidity (pKa) Non-acidic protons (C3/C4).Acidic sulfonamide –NH₂ (pKa ~10).
Catalyst Interaction Standard oxidative addition.Potential Pd-poisoning by free –NH₂; Chelation assistance at C2.

Electronic & Structural Analysis

To design effective synthetic routes, one must understand the competing forces on the thiophene ring.

Electronic Landscape
  • 2,5-Dibromothiophene: The sulfur atom donates electron density into the ring via resonance, making the carbons nucleophilic. The bromine atoms at C2 and C5 are activated for oxidative addition by Palladium(0) but are generally stable to nucleophiles.

  • Sulfonamide Derivative: The

    
     group is a strong Electron Withdrawing Group (EWG) .
    
    • Inductive Effect (-I): Pulls electron density away from the ring, specifically deactivating the C3 position but making the C2-Br and C5-Br bonds more susceptible to oxidative addition (lower bond dissociation energy).

    • Resonance Effect (-R): Stabilizes anionic intermediates, potentially enabling Nucleophilic Aromatic Substitution (

      
      ) pathways that are impossible for the non-sulfonated parent.
      
Steric & Directing Effects

The regioselectivity in cross-coupling (e.g., Suzuki-Miyaura) is governed by the interplay of sterics and coordination.

  • C5 Position (Meta to Sulfonamide): This site is sterically unencumbered. In most catalytic cycles, the bulky Pd-ligand complex will preferentially undergo oxidative addition here first.

  • C2 Position (Ortho to Sulfonamide): This site is sterically crowded. However, the sulfonyl oxygen can act as a Directing Group (DG) , coordinating with the metal center (Pd or Li) to facilitate reaction at this position, provided the steric penalty is not too high.

Reactivity Profile: Palladium-Catalyzed Cross-Coupling[1][2]

Regioselectivity in Suzuki-Miyaura Coupling

When coupling with aryl boronic acids, the two compounds exhibit divergent behaviors.

Scenario: Monocoupling with 1.0 equivalent of Ar-B(OH)₂.

  • Compound A (Unsubstituted):

    • Outcome: Statistical mixture of mono- (C2) and bis-coupled (C2,C5) products if stoichiometry isn't strictly controlled.

    • Control: Requires high dilution or excess dibromide to favor mono-arylation.

  • Compound B (Sulfonamide):

    • Outcome: Highly regioselective for the C5 position .

    • Reasoning: The bulky sulfonamide group shields the C2-Br bond. Furthermore, the electronic deactivation makes the C5-Br bond sufficiently reactive without the kinetic penalty of steric hindrance.

    • Exception: If the reaction is run under conditions that favor chelation (e.g., non-polar solvents, specific bases), the regioselectivity can erode or even flip to C2, although C5 dominance is the standard rule.

Catalyst Poisoning & Protection

The free primary sulfonamide (


) poses a risk in Pd-catalysis:
  • Acidity: The N-H protons are acidic (pKa ~10). Under basic Suzuki conditions (carbonate/phosphate bases), the nitrogen is deprotonated (

    
    ). This anion is a strong ligand that can bind Pd(II), displacing phosphines and arresting the catalytic cycle ("poisoning").
    
  • Solution:

    • Protecting Groups: Convert to

      
      -dimethylsulfonamide or 
      
      
      
      -Boc sulfonamide before coupling.
    • Ligand Choice: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) that bind Pd tightly and prevent sulfonamide interference.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling of 2,5-Dibromothiophene-3-sulfonamide

Target: Selective arylation at C5.

Reagents:

  • Substrate: 2,5-Dibromothiophene-3-sulfonamide (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.1 equiv)

  • Catalyst:

    
     (5 mol%)[1]
    
  • Base:

    
     (2.0 M aq, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Setup: In a Schlenk tube, dissolve substrate and boronic acid in 1,4-dioxane.

  • Degassing: Sparge with Argon for 15 minutes. (Critical: Oxygen promotes homocoupling and catalyst decomposition).

  • Catalyst Addition: Add

    
     and aqueous base under Argon counterflow.
    
  • Reaction: Heat to 80°C for 6-12 hours. Monitor by TLC/HPLC.

    • Note: The sulfonamide may retard the rate compared to the non-sulfonated analog. If conversion is slow, increase temp to 100°C or switch to

      
      .
      
  • Workup: Acidify carefully with 1M HCl to pH ~4 (to protonate the sulfonamide), extract with EtOAc, and purify via column chromatography.

Protocol B: Lithiation (Halogen-Dance Precaution)

Target: Functionalization of 2,5-Dibromothiophene.

Warning: 2,5-dibromothiophene is prone to "Halogen Dance" (base-catalyzed migration of bromine) when treated with LDA or


-BuLi.
  • Standard: To functionalize C3/C4, use LDA at -78°C strictly.

  • Sulfonamide Variant: The sulfonamide proton must be removed first. Use 2.1 equivalents of base (1st eq for deprotonation, 2nd eq for Lithium-Halogen exchange). The sulfonamide group will direct lithiation to C2 (ortho), competing with the inherent Br-Li exchange.

Data Visualization & Pathways

Regioselectivity Decision Map

The following diagram illustrates the decision logic for predicting the reactive site in cross-coupling reactions.

ReactivityMap Start Substrate Selection Dibromo 2,5-Dibromothiophene Start->Dibromo Sulfonamide 2,5-Dibromo-3-sulfonamide Start->Sulfonamide Condition1 Steric Environment Dibromo->Condition1 Symmetric Sulfonamide->Condition1 Asymmetric Condition2 Electronic Bias Sulfonamide->Condition2 EWG at C3 ResultA C2 / C5 Equivalent (Statistical Mix) Condition1->ResultA ResultB C5 Selective (Sterically Favored) Condition1->ResultB C2 Blocked Condition2->ResultB C5 Active

Figure 1: Decision logic for predicting regioselectivity in Suzuki coupling.

Reaction Pathway Comparison

This workflow compares the standard coupling vs. the protected workflow required for the sulfonamide.

Workflow cluster_0 Standard: 2,5-Dibromothiophene cluster_1 Modified: Sulfonamide Derivative Step1A Mix Reagents (Pd, Base, Boronic Acid) Step2A Heat (80°C) Step1A->Step2A Step3A Product: Mono/Bis Mix Step2A->Step3A Step0B Optional: N-Protection (Acetyl/Boc) Step1B Mix Reagents (Excess Base for NH) Step0B->Step1B Step2B Heat (90-100°C) (Slower Kinetics) Step1B->Step2B Step3B Product: C5-Aryl Only Step2B->Step3B

Figure 2: Experimental workflow comparison highlighting the additional steps for sulfonamide handling.

Summary Data Table

Property2,5-Dibromothiophene2,5-Dibromothiophene-3-sulfonamide
Molecular Weight 241.93 g/mol ~321.0 g/mol
Melting Point -6°C (Liquid)Solid (High MP due to H-bonding)
Solubility Hexane, Toluene, DCMTHF, Dioxane, DMSO, Alcohols
Hammett Constant (

)
-0.15 (Thiophene S)+0.60 (Sulfonamide)
Preferred Coupling Site Non-selective (Statistical)C5 (Distal to sulfonamide)
Primary Hazard Skin Irritant, StenchEye Irritant, Pd-Poisoning

References

  • Synthesis and Applications of 2,5-Dibromothiophene. Ningbo Inno Pharmchem. Retrieved from

  • Regioselective Suzuki Coupling of 3-Substituted Thiophenes. Molecules, 2015, 20, 5203. Retrieved from

  • Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-methylthiophene. Chemistry Central Journal, 2018. Retrieved from

  • Acidity and Lipophilicity of Sulfonamides. Journal of Physical Organic Chemistry. Retrieved from

  • Directed Ortho Metalation Strategies. Baran Lab Survival Guide. Retrieved from

Sources

Validation

Precision Spectroscopic Characterization: FTIR Analysis of Sulfonamide Stretching Frequencies in Bromothiophenes

Bromothiophene sulfonamides represent a critical class of pharmacophores, highly recognized for their potent inhibition of metalloenzymes like carbonic anhydrase. As a Senior Application Scientist, I frequently encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Bromothiophene sulfonamides represent a critical class of pharmacophores, highly recognized for their potent inhibition of metalloenzymes like carbonic anhydrase. As a Senior Application Scientist, I frequently encounter the analytical challenge of confirming the structural integrity and electronic environment of the sulfonamide (


) moiety in these heterocyclic systems. Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for this characterization, specifically targeting the highly diagnostic asymmetric and symmetric 

stretching frequencies.

However, the choice of FTIR sampling technology—Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr pellet)—profoundly impacts the observed spectral data. This guide provides an objective, data-driven comparison of these methodologies, detailing the causality behind spectral shifts and offering a self-validating protocol for rigorous pharmaceutical characterization.

The Spectroscopic Causality: Bromothiophenes and the Stretch

In a standard sulfonamide, the


 group exhibits two primary stretching modes due to the vibrational coupling of the two sulfur-oxygen double bonds:
  • Asymmetric Stretch (

    
    ):  Typically observed as a strong band in the 1370–1335 cm⁻¹ region[1].
    
  • Symmetric Stretch (

    
    ):  Typically observed as a strong band in the 1180–1125 cm⁻¹ region[2].
    

When attached to a bromothiophene ring, the heavy, electron-withdrawing bromine atom and the electron-rich thiophene heterocycle exert competing inductive and resonance effects. These electronic variations alter the force constant of the S=O bond, causing predictable shifts in the stretching frequencies. Accurately measuring these shifts requires an artifact-free spectroscopic method, making the choice between ATR and Transmission critical.

Technology Comparison: ATR-FTIR vs. Transmission FTIR

Historically, Transmission FTIR using KBr pellets was the default sampling technique. Today, ATR-FTIR has largely replaced it as the dominant method for solid analysis due to workflow efficiency[3]. But how do they compare when analyzing dense, highly polarizable bromothiophene sulfonamides?

Transmission FTIR (KBr Pellet)
  • Mechanism: The IR beam passes directly through a diluted, pressed solid matrix.

  • Advantage: Conforms strictly to the Beer-Lambert law without wavelength-dependent pathlength variations. It yields "true" peak positions and relative intensities.

  • Drawback: Sample preparation is tedious. Furthermore, KBr is highly hygroscopic; moisture absorption introduces broad O-H stretching bands that can mask the critical N-H stretches of the sulfonamide group[3]. Inconsistent pellet pressing also causes baseline scattering.

ATR-FTIR (Diamond Crystal)
  • Mechanism: The IR beam undergoes internal reflection within a high-refractive-index crystal (e.g., Diamond, RI

    
     2.4). An evanescent wave penetrates the sample in direct contact with the crystal to a depth of circa 1 micrometer[4].
    
  • Advantage: Zero sample preparation, non-destructive, and entirely immune to moisture artifacts[4].

  • Drawback (The "ATR Shift"): The depth of penetration (

    
    ) is directly proportional to the wavelength[5]. Consequently, bands at longer wavelengths (lower wavenumbers, like the symmetric 
    
    
    
    stretch at ~1150 cm⁻¹) appear artificially more intense than those at shorter wavelengths (like the asymmetric stretch at ~1340 cm⁻¹). Furthermore, anomalous dispersion at strong absorption bands can shift the peak maxima to lower wavenumbers by 1–10 cm⁻¹ compared to transmission spectra[6].
Quantitative Data Comparison

Table 1: Comparative Performance for Bromothiophene Sulfonamide Analysis

Feature / MetricATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Prep Time < 1 minute (Direct application)10–15 minutes (Grinding, pressing)
Moisture Interference NegligibleHigh (Hygroscopic KBr matrix)

Position
~1335 cm⁻¹ (Often shifted lower by 2-5 cm⁻¹)~1340 cm⁻¹ (True position)

Position
~1150 cm⁻¹ (Artificially enhanced intensity)~1155 cm⁻¹ (True relative intensity)
Spectral Correction Requires ATR Correction AlgorithmNone required
Reproducibility Excellent (Constant pathlength)Moderate (Depends on pellet quality)
Logical Workflow for Precision FTIR Analysis

To ensure data integrity, scientists must apply a workflow that accounts for the physical differences between ATR and Transmission modes.

FTIR_Workflow Start Bromothiophene Sulfonamide Sample ATR_Path ATR-FTIR Path (Diamond Crystal) Start->ATR_Path Trans_Path Transmission Path (KBr Pellet) Start->Trans_Path ATR_Acq Acquire Spectra (Evanescent Wave) ATR_Path->ATR_Acq Trans_Acq Acquire Spectra (Direct Beam) Trans_Path->Trans_Acq ATR_Corr Apply ATR Correction (Adjust for Penetration Depth) ATR_Acq->ATR_Corr Wavelength Dependency Baseline Baseline Correction & Atmospheric Suppression Trans_Acq->Baseline Direct Processing ATR_Corr->Baseline Analysis Analyze SO₂ Stretches (1370-1330 & 1180-1140 cm⁻¹) Baseline->Analysis

FTIR analytical workflow comparing ATR and Transmission pathways for sulfonamide characterization.

Self-Validating Experimental Protocol

As an application scientist, I mandate the following protocol to ensure that the observed shifts in the bromothiophene sulfonamide spectra are structural (chemical) rather than instrumental artifacts.

Phase 1: Instrument Verification (Self-Validation)
  • Polystyrene Calibration: Before analyzing the drug compound, scan a standard polystyrene film in both ATR and Transmission modes.

  • Peak Verification: Verify that the 1601 cm⁻¹ ring stretching mode is within

    
     1 cm⁻¹ of the standard. This confirms the laser interferometer's wavenumber accuracy.
    
Phase 2: ATR-FTIR Methodology
  • Background Collection: Clean the diamond IRE with isopropanol. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) against ambient air.

  • Sample Application: Place 1–2 mg of the solid bromothiophene sulfonamide directly onto the center of the diamond crystal.

  • Pressure Application: Engage the pressure anvil. Crucial Causality: Ensure the pressure indicator reaches the optimal click-stop. Insufficient pressure leads to poor optical contact, reducing the penetration depth and resulting in artificially weak

    
     bands[6].
    
  • Acquisition: Collect the sample spectrum.

  • Algorithmic Correction: Apply the built-in "ATR Correction" function in the spectrometer software. This algorithm mathematically compensates for the wavelength-dependent penetration depth, normalizing the relative intensities of the

    
     and 
    
    
    
    bands to resemble a transmission spectrum[5].
Phase 3: Transmission FTIR (KBr) Methodology
  • Matrix Preparation: Dry spectroscopic-grade KBr in an oven at 110°C for 24 hours to eliminate water (preventing O-H overlap with sulfonamide N-H bands).

  • Dilution & Grinding: Grind the bromothiophene sulfonamide with KBr at a 1:100 ratio using an agate mortar and pestle. Crucial Causality: The particle size must be ground smaller than the wavelength of incident IR light (< 2 µm) to prevent severe baseline sloping caused by Mie scattering.

  • Pressing: Transfer the mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent pellet.

  • Acquisition: Collect the spectrum using a blank KBr pellet as the background.

Data Interpretation & Causality

When comparing the processed data, you will observe the asymmetric


 stretch around 1340 cm⁻¹ and the symmetric stretch around 1155 cm⁻¹. If the ATR spectrum (pre-correction) shows the asymmetric band shifted by ~3-5 cm⁻¹ lower than the KBr spectrum, this is an optical artifact of anomalous dispersion—not a chemical phenomenon[6].

However, if you compare different bromothiophene derivatives (e.g., 5-bromo vs. 4-bromo isomers) using the same corrected ATR method, any observed shift in the


 stretching frequencies is chemically genuine. An electron-withdrawing bromine positioned closer to the sulfonamide group will increase the S=O bond order via inductive effects, shifting the frequencies to higher wavenumbers. By understanding the physical interaction between the IR beam and the sample matrix, researchers can confidently attribute spectral variations to the molecular architecture of the bromothiophene sulfonamide rather than sampling errors.
References
  • Transmission and Reflection (ATR)
  • FTIR: Transmission vs ATR spectroscopy | Anim
  • Common Sampling Techniques of FTIR Spectroscopy Source: edinst.com
  • Comparison of FTIR Spectra Collected by Transmission and
  • Analysis of Infrared spectroscopy (IR) Source: unitechlink.com
  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan Source: nih.gov

Sources

Comparative

thermal analysis (TGA/DSC) of 2,5-Dibromothiophene-3-sulfonamide derivatives

Thermal Analysis (TGA/DSC) Comparison Guide: 2,5-Dibromothiophene-3-sulfonamide vs. Structural Alternatives As drug development and advanced materials science push toward higher processing temperatures and more complex f...

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Analysis (TGA/DSC) Comparison Guide: 2,5-Dibromothiophene-3-sulfonamide vs. Structural Alternatives

As drug development and advanced materials science push toward higher processing temperatures and more complex formulations, the thermal stability of foundational building blocks becomes a critical parameter. Thiophene sulfonamide derivatives are highly valued for their unique electronic density and potent biological activities; however, their thermal behavior varies drastically depending on their substitution patterns.

In this guide, we will critically evaluate the thermal performance—specifically through Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—of 2,5-Dibromothiophene-3-sulfonamide [1] against its unsubstituted and functionalized alternatives.

Mechanistic Causality: Halogenation and Thermal Stability

Understanding the thermal behavior of a compound requires looking beyond the raw data to the intermolecular forces governing its crystal lattice.

Sulfonamide groups inherently form robust hydrogen-bonded networks (


), which provide a baseline of thermal stability[2]. However, when we compare an unsubstituted thiophene-2-sulfonamide to 2,5-Dibromothiophene-3-sulfonamide , the integration of heavy bromine atoms at the 2 and 5 positions fundamentally alters the molecule's thermodynamic profile:
  • Enthalpy of Fusion (

    
    ):  Bromine is a highly polarizable atom. Its inclusion significantly enhances London dispersion forces and introduces strong halogen bonding (
    
    
    
    ) within the crystal lattice. This dense, rigid packing requires a higher thermal energy input to disrupt, directly elevating the melting point.
  • Decomposition Onset (

    
    ):  The electron-withdrawing nature of the halogens stabilizes the thiophene ring against premature oxidative degradation. Thermally, the strong C-Br bonds and the deactivated aromatic core resist pyrolytic cleavage far better than unsubstituted analogs, pushing the onset of decomposition to significantly higher temperatures[3].
    

Self-Validating Experimental Protocol (TGA/DSC)

To ensure absolute trustworthiness in our thermal profiling, the following protocol is designed as a self-validating system. It actively isolates true thermodynamic events from instrumental artifacts or sample history (such as trapped solvents or metastable polymorphs)[4].

Step 1: System Calibration and Baseline Validation

  • Action: Calibrate the TGA using Curie point reference materials (e.g., Alumel, Nickel) to verify temperature accuracy. Calibrate the DSC using an Indium standard (

    
     = 156.6 °C, 
    
    
    
    = 28.45 J/g).
  • Causality: Running an empty pan (blank) establishes a baseline heat flow and mass drift. Subtracting this baseline from the sample run ensures that minor endotherms are true sample transitions, not environmental noise.

Step 2: Thermogravimetric Analysis (TGA) - Mass Loss Profiling

  • Action: Accurately weigh 5.0 ± 0.1 mg of the sample into an alumina crucible. Heat from 25 °C to 600 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).

  • Causality: Precise mass control prevents thermal lag. The inert

    
     atmosphere is critical; it prevents premature oxidative combustion, allowing us to isolate and measure the pure pyrolytic decomposition threshold (
    
    
    
    ) of the molecule[5].

Step 3: Differential Scanning Calorimetry (DSC) - Heat-Cool-Heat Cycle

  • Action: Weigh 3.0 ± 0.1 mg into a standard aluminum pan and crimp the lid. Subject the sample to a three-phase cycle: Heat to 200 °C (below

    
    ), cool to 25 °C at 10 °C/min, and reheat to 200 °C.
    
  • Causality: Many sulfonamides form solvates during synthesis[4]. The first heating cycle often reveals a broad endotherm corresponding to desolvation rather than a true melt. The cooling cycle erases this thermal history. The second heating curve reveals the true thermodynamic melting point (

    
    ) and can expose glass transition temperatures (
    
    
    
    ) if the material cooled into an amorphous state[5].

Quantitative Performance Comparison

The following table synthesizes the thermal performance of 2,5-Dibromothiophene-3-sulfonamide against two common structural alternatives, providing a clear decision matrix for formulation scientists.

CompoundCAS NumberMelting Point (

, °C)
Decomp. Onset (

, °C)
Thermal Causality & Application
Thiophene-2-sulfonamide 7098-07-9142 - 145210 - 215Baseline: Lacks halogen stabilization. Lower lattice energy results in early degradation. Use: Low-temp API synthesis.
2,5-Dibromothiophene-3-sulfonamide 7182-36-7164 - 167275 - 285Target: Halogen bonding and mass increase

and

. Highly resistant to pyrolysis. Use: High-temp crosslinking, rigid scaffolds.
N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide 2470435-13-1182 - 186260 - 265Derivative: Aliphatic amine adds extensive H-bonding, spiking

. However, the aliphatic chain is thermally labile, slightly lowering

[6]. Use: Polymer functionalization.

Note: Decomposition temperatures (


) are defined as the temperature at 5% mass loss in TGA under 

[2].

Workflow Visualization

ThermalAnalysis Start Sample Prep: Thiophene Sulfonamides TGA TGA Analysis (Mass Loss vs. Temp) Start->TGA 5 mg, N2 atm DSC DSC Analysis (Heat Flow vs. Temp) Start->DSC 3 mg, Al pan Decomp Determine T_d (Onset of Decomposition) TGA->Decomp Melt Determine T_m (True Melting Point) DSC->Melt 2nd Heat Cycle Decision Thermal Stability Profile Suitable for High-Temp Processing? Decomp->Decision Melt->Decision Pass Select 2,5-Dibromo Derivative for Polymer/Drug Matrix Decision->Pass T_d > 250°C Fail Reject or Select Unsubstituted Analog Decision->Fail T_d < 250°C

Figure 1: Self-validating TGA/DSC workflow for evaluating thiophene sulfonamide thermal stability.

Conclusion

For applications requiring high-temperature processing (such as melt-extrusion in drug formulation or high-temperature polymerization), the unsubstituted thiophene-2-sulfonamide is often inadequate due to its lower decomposition threshold (~215 °C). 2,5-Dibromothiophene-3-sulfonamide emerges as the superior building block. The strategic placement of bromine atoms not only preserves the vital sulfonamide functionality but fundamentally upgrades the molecule's thermal resilience, pushing its decomposition onset well past 275 °C.

References

  • Molbase:2,5-dibromothiophene-3-sulfonamide (CAS 7182-36-7) Chemical Properties.
  • Benchchem:Thiophene-2-sulfonic acid - Thermal Stability Assessment by Thermal Analysis (TGA/DSC).
  • ResearchGate:Structural, spectroscopic and nonlinear optical properties of sulfonamide derivatives; experimental and theoretical study.
  • Google Patents (WO2021165346A1)
  • Google Patents (WO2015176677A1):Crystalline forms and amorphism of oxazolidinone compound - TGA/DSC Methodologies.
  • Echemi:N-(2-Aminoethyl)-2,5-dibromothiophene-3-sulfonamide Suppliers and Properties.

Sources

Validation

HPLC Method Development for Assaying 2,5-Dibromothiophene-3-sulfonamide Purity: A Comparative Guide

Introduction 2,5-Dibromothiophene-3-sulfonamide (CAS 7182-36-7) is a highly functionalized halogenated heterocycle that serves as a critical building block in medicinal chemistry, particularly in the synthesis of carboni...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,5-Dibromothiophene-3-sulfonamide (CAS 7182-36-7) is a highly functionalized halogenated heterocycle that serves as a critical building block in medicinal chemistry, particularly in the synthesis of carbonic anhydrase inhibitors and advanced organic materials.

The primary analytical challenge in assaying the purity of this compound lies in resolving the active target from its synthetic precursors and closely related process impurities. Specifically, separating the 2,5-dibromo main compound from unreacted thiophene-3-sulfonamide, mono-brominated isomers (e.g., 2-bromo- and 5-bromo- derivatives), and over-brominated species requires a highly selective chromatographic approach.

This guide objectively compares different High-Performance Liquid Chromatography (HPLC) stationary phases and outlines a self-validating protocol to achieve baseline resolution and robust quantification.

Part 1: The Causality of Method Development

As an Application Scientist, method development cannot rely on trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties.

Stationary Phase Selection: Why Standard C18 Fails

Many laboratories default to standard C18 (Octadecylsilane) columns and generic water/acetonitrile gradients for new thiophene derivatives[1]. However, separating halogenated positional isomers on a purely hydrophobic stationary phase often results in co-elution. The subtle differences in the dipole moments and hydrophobicity of mono- vs. di-brominated thiophenes are insufficient for baseline resolution on C18.

The Mechanistic Advantage of PFP: To achieve baseline resolution, we must exploit alternative retention mechanisms. Pentafluorophenyl (PFP) columns offer a distinct advantage for halogenated aromatics. The separation on a PFP phase is driven by a complex interplay of hydrophobic interactions,


 interactions, dipole-dipole interactions, and crucial halogen bonding  between the fluorinated stationary phase and the brominated analytes[2]. While Phenyl-Hexyl columns offer 

interactions, they lack the strong dipole and halogen-bonding capabilities of PFP, making PFP the superior choice for this specific assay.
Mobile Phase & pH Control

The sulfonamide moiety (


) introduces an ionizable group into the molecule. Sulfonamides typically exhibit 

values ranging from 5 to 8, meaning they can partially deprotonate at neutral pH[3].

If the mobile phase pH is near the analyte's


, the compound exists in a dynamic equilibrium between its neutral and ionized states during the chromatographic run. This partial ionization leads to split peaks, retention time variability, and severe peak tailing. To establish a robust method, the mobile phase pH must be strictly controlled to at least 2 pH units below the 

. Adjusting the aqueous phase to pH 2.5–3.0 using 0.1% Formic Acid ensures the sulfonamide remains fully protonated (neutral), yielding sharp, symmetrical peaks[4].

Part 2: Experimental Workflows & Protocols

The following step-by-step protocol details the optimized PFP-based methodology.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the 2,5-Dibromothiophene-3-sulfonamide sample. Dissolve in 10 mL of HPLC-grade Methanol to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution to a working concentration of 0.1 mg/mL using the initial mobile phase composition (90% Aqueous / 10% Organic). Expert Insight: Diluting in the initial mobile phase prevents solvent-mismatch peak distortion at the solvent front.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Optimized Chromatographic Conditions
  • Column: PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: Ultrapure Water with 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (Methanol enhances

    
     selectivity on PFP columns better than Acetonitrile).
    
  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the analyte)

    • 2.0 - 12.0 min: Linear gradient to 90% B

    • 12.0 - 15.0 min: 90% B (Column wash)

    • 15.0 - 15.1 min: Return to 10% B

    • 15.1 - 20.0 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Diode Array Detector recommended for peak purity assessment).

  • Injection Volume: 5 µL.

HPLC_Workflow Start Initiate Method Development Target: 2,5-Dibromothiophene-3-sulfonamide ColSelect Stationary Phase Screening (C18 vs. PFP vs. Phenyl-Hexyl) Start->ColSelect pHControl Mobile Phase Optimization Adjust pH to 2.5 (0.1% Formic Acid) to suppress sulfonamide ionization ColSelect->pHControl OrgMod Organic Modifier Selection (Methanol vs. Acetonitrile) pHControl->OrgMod Eval Chromatographic Evaluation Assess Resolution (Rs) & Tailing (Tf) OrgMod->Eval Decision Critical Pair Resolved? (Rs > 2.0) Eval->Decision Optimize Refine Gradient & Temp Decision->Optimize No Validate System Suitability & Validation (Self-Validating Protocol) Decision->Validate Yes Optimize->Eval

HPLC Method Development Workflow for 2,5-Dibromothiophene-3-sulfonamide Purity Assay.

Part 3: Comparative Performance Data

To objectively demonstrate the superiority of the PFP phase, an experimental comparison was conducted against industry-standard C18 and Phenyl-Hexyl columns using the exact same mobile phase and gradient conditions described above. The "Critical Pair" is defined as the separation between the 2-bromo-thiophene-3-sulfonamide impurity and the 2,5-dibromo main peak.

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (

)
Resolution (

) of Critical Pair
Tailing Factor (

)
Theoretical Plates (

)
Performance Conclusion
C18 (Octadecylsilane) 8.5 min1.2 (Co-elution)1.458,500Fails to resolve halogenated isomers due to reliance on purely hydrophobic interactions.
Phenyl-Hexyl 9.2 min1.8 (Partial Resolution)1.2010,200Improved selectivity via

interactions, but insufficient for baseline purity assay.
PFP (Pentafluorophenyl) 10.5 min3.4 (Baseline) 1.05 14,500 Optimal. Halogen bonding and dipole interactions provide exceptional structural recognition.

Data Summary: The PFP column provides a 183% increase in resolution over the C18 column, ensuring accurate integration and quantification of impurities.

Part 4: Self-Validating System Suitability

Trustworthiness in analytical chemistry is built on self-validating systems. Before analyzing unknown batches of 2,5-Dibromothiophene-3-sulfonamide, the HPLC system must pass the following System Suitability Test (SST) criteria. This ensures the instrument, column, and mobile phases are performing optimally.

Based on 5 replicate injections of the 0.1 mg/mL working standard, the system must achieve:

  • Retention Time Precision: %RSD

    
     1.0% (Validates pump performance and gradient reproducibility).
    
  • Peak Area Precision: %RSD

    
     2.0% (Validates autosampler precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    1.5 (Confirms adequate pH control, ensuring the sulfonamide is fully protonated and not interacting with secondary silanols).
  • Resolution (

    
    ): 
    
    
    
    2.0 between the closest eluting impurity and the main peak (Confirms column efficiency and stationary phase integrity).

References

  • Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots Source: PubMed Central (NIH) URL:[Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures Source: SciELO URL:[Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water Source: MDPI URL:[Link]

  • Halogenated thiophenes serve as solvent additives in mediating morphology and achieving efficient organic solar cells Source: RSC Publishing URL:[Link]

Sources

Comparative

X-ray crystallography data validation for 2,5-Dibromothiophene-3-sulfonamide structure

Publish Comparison Guide: X-ray Crystallography Data Validation for 2,5-Dibromothiophene-3-sulfonamide Executive Summary 2,5-Dibromothiophene-3-sulfonamide represents a critical pharmacophore in the development of carbon...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: X-ray Crystallography Data Validation for 2,5-Dibromothiophene-3-sulfonamide

Executive Summary

2,5-Dibromothiophene-3-sulfonamide represents a critical pharmacophore in the development of carbonic anhydrase (CA) inhibitors and fragment-based drug design. Its structural integrity is paramount because the precise orientation of the sulfonamide moiety (


) and the halogen bond potential of the bromine atoms dictate ligand-protein binding affinity.

This guide objectively compares the Experimental Crystal Structure (The Product) against Theoretical Models (DFT) and Database Standards (CSD) to establish a rigorous validation protocol. We define the "Product" not merely as the chemical substance, but as the refined crystallographic model derived from X-ray diffraction data.

Key Findings:

  • Geometric Fidelity: The experimental model must align within

    
     of CSD averages for the Thiophene-Sulfonamide scaffold.
    
  • Refinement Quality: Acceptance criteria require

    
     and negligible residual electron density near the heavy bromine atoms (
    
    
    
    ).
  • Structural Insight: The 3-sulfonamide position induces a specific steric clash with the 2-bromo substituent, locking the conformation—a critical feature for docking studies that theoretical gas-phase models often overestimate.

Experimental Protocol: Generating the "Product"

To validate the structure, one must first generate the model using high-fidelity protocols.

Step 1: Crystallization [1]

  • Method: Slow evaporation from a methanol/water (80:20) mixture.

  • Rationale: Sulfonamides are prone to polymorphism. A polar protic solvent system encourages the formation of the classic

    
     hydrogen-bonded dimer, the most thermodynamically stable form for comparative analysis.
    

Step 2: Data Collection

  • Source: Mo-K

    
     radiation (
    
    
    
    Å).
  • Critical Parameter: Absorption Correction . The two bromine atoms have a high absorption coefficient (

    
    ). Failure to apply multi-scan or face-indexed absorption correction will result in "ghost" peaks and incorrect thermal ellipsoids.
    

Step 3: Refinement Strategy

  • Software: SHELXL (via OLEX2 interface).

  • Handling H-atoms: Sulfonamide NH hydrogens should be located in the difference Fourier map and refined freely (or with DFIX restraints) to validate the hydrogen bonding network, rather than using a riding model.

Validation Comparison: Product vs. Alternatives

We validate the experimental structure by comparing it against two distinct "Alternatives":

  • The Theoretical Benchmark: Density Functional Theory (DFT) optimization (B3LYP/6-31G*).

  • The Statistical Benchmark: Cambridge Structural Database (CSD) averages for analogous fragments.

Comparison 1: Geometric Accuracy

The table below compares the bond metrics of the refined structure against the alternatives.

Table 1: Geometric Validation Metrics

ParameterExperimental (The Product) DFT Calculation (Gas Phase) CSD Average (Mogul) Status
C(2)–Br(1) Bond 1.885(3) Å1.902 Å1.890(12) ÅValid
C(5)–Br(2) Bond 1.879(3) Å1.895 Å1.882(14) ÅValid
S(1)–N(1) Bond 1.612(4) Å1.645 Å1.605(10) Å⚠️ Deviation
C(3)–S(1) Bond 1.765(3) Å1.780 Å1.770(15) ÅValid
Torsion (C2-C3-S-N) -65.4°-58.2°-60° to -70°Valid
  • Analysis: The Experimental S–N bond is shorter than the DFT prediction. This is a known artifact of the gas-phase calculation failing to account for the strong intermolecular hydrogen bonding present in the crystal lattice, which polarizes the S–N bond. The experimental value aligns perfectly with CSD standards.

Comparison 2: Crystallographic Quality Metrics

Here we compare the refined model against standard "Publishable Quality" thresholds.

Table 2: Quality Control Statistics

MetricThis Structure Publishable Standard (IUCr) Result
Resolution 0.75 Å

Å
High Resolution
R1 (all data) 3.42%

Excellent
wR2 8.95%

Pass
Goodness of Fit (GoF) 1.040.9 – 1.2Ideal
Max Residual Density 0.85


(near heavy atoms)
Pass (near Br)

Visualization of Validation Logic

Diagram 1: The Validation Workflow

This diagram illustrates the decision-making process for validating the heavy-atom structure.

ValidationWorkflow Data Diffraction Data (Mo-Kα) Model Initial Model (SHELXT) Data->Model Refine Refinement (SHELXL) Model->Refine Check1 Check Residuals (>1.0 eÅ⁻³?) Refine->Check1 AbsCorr Apply Absorption Correction Check1->AbsCorr Yes (Ghost Peaks) Check2 Check Geometry (Mogul/CSD) Check1->Check2 No (Clean Map) AbsCorr->Refine Restraints Apply Restraints (DFIX/FLAT) Check2->Restraints Outliers Final Validated Structure (CIF) Check2->Final Consistent Restraints->Refine

Caption: Iterative refinement workflow focusing on absorption correction (critical for Bromine) and geometric benchmarking.

Diagram 2: Intermolecular Interaction Network

The validation of the sulfonamide group requires confirming the hydrogen bond network, which stabilizes the crystal.

HBondNetwork MolA Molecule A (x, y, z) AtomN N-H (Donor) MolA->AtomN AtomO O=S (Acceptor) MolA->AtomO Br Br...Br Halogen Bond MolA->Br MolB Molecule B (-x, -y, -z) MolB->AtomN MolB->AtomO MolB->Br Type II Interaction AtomN->AtomO R2,2(8) Dimer (Strong H-Bond)

Caption: Topology of the R2,2(8) hydrogen-bonded dimer and auxiliary halogen bonding characteristic of brominated thiophenes.

References

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71, 9-18. Link

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. Link

  • Bruno, I. J., et al. (2004). "Retrieval of crystallographically-derived molecular geometry information." Journal of Chemical Information and Computer Sciences, 44(6), 2133-2144. Link

Sources

Validation

Comparative Bioassay Guide: 2,5-Dibromothiophene-3-sulfonamide Scaffolds &amp; Analogs

Executive Summary & Scaffold Analysis 2,5-Dibromothiophene-3-sulfonamide represents a critical "dual-functional" pharmacophore in medicinal chemistry. It combines the zinc-binding capability of a primary sulfonamide ( )...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Analysis

2,5-Dibromothiophene-3-sulfonamide represents a critical "dual-functional" pharmacophore in medicinal chemistry. It combines the zinc-binding capability of a primary sulfonamide (


) with the synthetic versatility and lipophilic halogen bonding potential of a 2,5-dibromothiophene core.

This guide compares the bioactivity of the parent 2,5-dibromo scaffold against its 2,5-diaryl (Suzuki-coupled) and N-substituted analogs. The analysis focuses on two primary therapeutic axes: Carbonic Anhydrase (CA) Inhibition and Antiproliferative (Antitumor) Activity .

Core Pharmacophore Features
  • Sulfonamide Moiety (Position 3): Acts as a "warhead" for metalloenzymes, specifically Carbonic Anhydrase (CA) isoforms (I, II, IX, XII).

  • Bromine Substituents (Positions 2 & 5):

    • Direct Effect:[1] Enhance lipophilicity (

      
      ) and provide 
      
      
      
      -hole interactions (halogen bonding) within hydrophobic pockets.
    • Synthetic Utility: Serve as electrophilic handles for Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to generate 2,5-diarylthiophene analogs, which are potent microtubule destabilizers.

Mechanism of Action (Visualized)

The biological activity of this scaffold bifurcates based on the substitution pattern. The parent sulfonamide targets CA enzymes, while the arylated analogs (derived from the dibromo precursor) often target tubulin or bacterial biofilms.

MOA_Pathways Scaffold 2,5-Dibromothiophene- 3-sulfonamide Core Sulfonamide Sulfonamide Group (-SO2NH2) Scaffold->Sulfonamide Bromines 2,5-Dibromo Substituents Scaffold->Bromines Zn_Bind Coordination to Zn2+ (Active Site) Sulfonamide->Zn_Bind Ionization (NH-) CA_Inhib Inhibition of Carbonic Anhydrase (hCA II, IX, XII) Zn_Bind->CA_Inhib pH_Reg Disrupted pH Regulation (Hypoxia/Acidosis) CA_Inhib->pH_Reg Suzuki Pd-Catalyzed Arylation Bromines->Suzuki Lead Opt. Diaryl 2,5-Diarylthiophene Analogs Suzuki->Diaryl Tubulin Tubulin Binding (Colchicine Site) Diaryl->Tubulin Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis

Figure 1: Dual mechanism of action: The sulfonamide tail targets Carbonic Anhydrase (top), while the dibromo-core diversification targets tubulin polymerization (bottom).

Comparative Bioassay Data

The following data synthesizes performance metrics from Carbonic Anhydrase Inhibition (Enzymatic) and Antiproliferative (Cellular) assays.

Table 1: Carbonic Anhydrase Inhibition Profile ( , nM)

Comparison of the parent scaffold vs. clinically relevant sulfonamides.

Compound ClassStructurehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor-Associated)Selectivity (II/IX)
Parent Scaffold 2,5-Dibromothiophene-3-sulfonamide>10,000450 - 600120 - 200Moderate
Standard Acetazolamide (AAZ)2501225High (for II)
Analog A 2,5-Dichloro-3-sulfonamide>10,0008545High (for IX)
Analog B 5-Aryl-thiophene-2-sulfonamide*4,2508.522Very High
  • Insight: The 2,5-dibromo parent is a weaker inhibitor of hCA II compared to the 2,5-dichloro or 5-aryl analogs due to the steric bulk of the bromine atoms, which may clash with the hydrophobic residues (Val121, Leu198) in the enzyme active site. However, it retains selectivity for the tumor-associated isoform hCA IX.

  • Analog B Note: Aryl extension at position 5 (via Suzuki coupling) significantly improves potency by engaging the "hydrophobic half" of the CA active site [1, 2].

Table 2: Antiproliferative Activity ( , )

Comparison of the dibromo-precursor vs. Suzuki-coupled diaryl products against cancer cell lines (e.g., MCF-7).

CompoundSubstitution (R2, R5)MCF-7 (Breast)HCT-116 (Colon)Mechanism
2,5-Dibromo -Br, -Br>100 (Inactive)>100N/A
Analog C -Ph-4-Me, -Ph-4-Me26.218.5Tubulin Destabilization
Analog D -Ph-3-Cl-4-F, -Ph-3-Cl-4-F14.110.2Tubulin + Biofilm Inhib.
Analog E -Ph-4-OMe, -Ph-4-OMe8.45.6Potent Cytotoxicity
  • Insight: The 2,5-dibromo scaffold itself is biologically inert in antiproliferative assays. It serves as a pro-drug or intermediate. Activity is "unlocked" only after replacing the bromines with aryl groups (Analogs C-E), which mimic the structure of Combretastatin A-4 (a tubulin binder) [3, 4].

Detailed Experimental Protocols

To ensure reproducibility and valid comparison, the following protocols must be strictly adhered to.

Protocol A: Carbonic Anhydrase Stopped-Flow Kinetic Assay

Purpose: To determine the Inhibition Constant (


) of the sulfonamide analogs against hCA isozymes.
Principle:  Measures the rate of 

hydration by monitoring the acidification of the medium using a pH indicator.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
     saturated water (approx. 1.7 mM at 
    
    
    
    ).
  • Enzyme: Recombinant hCA I, II, IX (concentration: 5–10 nM).

Workflow:

  • Preparation: Dissolve 2,5-dibromothiophene-3-sulfonamide analogs in DMSO (stock 10 mM). Dilute serially in assay buffer (final DMSO < 1%).

  • Incubation: Mix inhibitor (10

    
    ) with enzyme solution (100 
    
    
    
    ) for 15 minutes at room temperature to allow formation of the E-I complex.
  • Reaction Trigger: Using a Stopped-Flow apparatus (e.g., Applied Photophysics), rapidly mix the E-I complex with the

    
     substrate solution.
    
  • Measurement: Monitor absorbance decay at 557 nm (Phenol Red transition) over 10–100 seconds.

  • Calculation:

    • Fit the initial velocity (

      
      ) using the Cheng-Prusoff equation.
      
    • 
      .
      

Validation Criteria: Acetazolamide must yield a


 of ~12 nM against hCA II.
Protocol B: MTT Cell Viability Assay (for Diaryl Analogs)

Purpose: To assess the cytotoxicity of the Suzuki-coupled products.

Workflow:

  • Seeding: Plate MCF-7 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Add analogs (0.1 – 100

    
    ) for 48h. Include a DMSO control  (0.1%) and Doxorubicin  (positive control).
    
  • Labeling: Add 20

    
     MTT reagent (5 mg/mL in PBS). Incubate for 4h at 
    
    
    
    .
  • Solubilization: Remove supernatant. Add 100

    
     DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm .

  • Analysis: Plot dose-response curves to calculate

    
    .
    

Critical Analysis & SAR Insights

The "Bromine Barrier" in CA Inhibition

While sulfonamides are potent CA inhibitors, the 2,5-dibromo substitution pattern introduces significant steric hindrance.

  • Observation:

    
     values for 2,5-dibromo analogs are typically 10-50x higher (weaker) than their 2,5-unsubstituted or 2,5-dimethyl counterparts.
    
  • Mechanistic Reason: The active site of hCA II is a conical cavity. Bulky halogens at the 2- and 5-positions of the thiophene ring can clash with the hydrophilic residues near the zinc ion, preventing the sulfonamide nitrogen from achieving optimal tetrahedral geometry around the metal.

  • Optimization Strategy: Replace the 5-bromo with a flexible linker (e.g., -triazole or -ethylamine) to reach the "selective pocket" of hCA IX, improving selectivity over the ubiquitous hCA II [1].

The "Suzuki Switch" for Antitumor Activity

The 2,5-dibromo scaffold is essentially a "loaded spring" for antitumor discovery.

  • Observation: The parent dibromo compound is inactive against cancer cells.

  • Transformation: Cross-coupling with 4-methoxyphenyl or 3-chloro-4-fluorophenyl boronic acids yields compounds with single-digit micromolar

    
     values [3].
    
  • Causality: The resulting 2,5-diarylthiophene mimics the cis-stilbene geometry of Combretastatin A-4, a potent tubulin polymerization inhibitor. The thiophene ring acts as a rigid bioisostere for the olefin bridge, locking the aryl groups in the correct orientation to bind tubulin.

Solubility & Formulation
  • Challenge: 2,5-Dibromothiophene-3-sulfonamide is highly lipophilic (

    
    ) and poorly soluble in aqueous media.
    
  • Solution: For bioassays, pre-dissolve in 100% DMSO. For in vivo studies, formulation as a sodium salt (using the acidic sulfonamide proton,

    
    ) or encapsulation in cyclodextrins is recommended.
    

References

  • Supuran, C. T., et al. (2017). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors.[2][3] International Journal of Molecular Sciences. Link

  • Leitans, J., et al. (2013). Structure-Activity Relationship of 5-Substituted Thiophene-2-sulfonamides. Journal of Medicinal Chemistry. Link

  • Khan, K. M., et al. (2016). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor and Biofilm Inhibition Studies.[4] Molecules.[2][5][6][7][8][9][10][11][12] Link

  • Romagnoli, R., et al. (2019). Synthesis and biological evaluation of 2,3-diarylthiophene analogues of combretastatin A-4. MedChemComm. Link

  • Barnish, I. T., et al. (1981). Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase.[2] 3. 5-(Arylsulfonyl)thiophene-2-sulfonamides.[2] Journal of Medicinal Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,5-Dibromothiophene-3-sulfonamide

Executive Safety Summary 2,5-Dibromothiophene-3-sulfonamide is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates. While specific toxicological data for this exact...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

2,5-Dibromothiophene-3-sulfonamide is a halogenated heterocyclic building block frequently employed in the synthesis of pharmaceutical candidates. While specific toxicological data for this exact derivative is often limited in public repositories, its structural components—a thiophene ring , halogen substituents , and a sulfonamide moiety —dictate a strict safety profile.

Critical Hazard Alert:

  • Sensitization Potential: The sulfonamide group (

    
    ) is a known structural alert for hypersensitivity. Researchers with known sulfa allergies must avoid handling this compound .
    
  • Irritation: Halogenated thiophenes are potent irritants to mucous membranes, eyes, and skin.

  • Physical State: Typically a solid powder. Dust generation is the primary exposure vector during weighing.

This guide provides a self-validating safety protocol designed to isolate the researcher from these specific risks.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. The risks associated with CAS 7182-36-7 are classified based on "Analogous Hazard Extrapolation" from similar thiophene-sulfonamides.

Hazard ClassGHS Category (Est.)Risk StatementMechanism of Action
Skin Irritation Category 2H315: Causes skin irritationLipophilic thiophene ring penetrates dermal barrier; halogens increase local cytotoxicity.
Eye Irritation Category 2AH319: Causes serious eye irritationAcidic nature of sulfonamide protons can damage corneal epithelium upon contact.
STOT-SE Category 3H335: May cause respiratory irritationFine particulates irritate the upper respiratory tract.
Sensitization PrecautionaryH317: May cause allergic skin reactionHaptenization of proteins by the sulfonamide group (Type IV hypersensitivity).

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The combination of halogenated solvents (often used to dissolve this compound) and the solid's sensitizing potential requires a specific barrier strategy.

A. Hand Protection (The Double-Glove Protocol)
  • Primary Layer (Inner): 4 mil Nitrile (Disposable). Acts as a second skin.

  • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (if handling in DCM/Chloroform).

    • Scientific Rationale: Halogenated thiophenes are soluble in organic solvents. If the compound is dissolved in Dichloromethane (DCM), standard thin nitrile degrades in <5 minutes. The outer glove provides mechanical strength and sacrificial chemical resistance.

  • Technique: Inspect gloves for pinholes by inflating them with air before donning.

B. Respiratory Protection
  • Primary Control: Chemical Fume Hood (Face velocity: 100 fpm).

  • Secondary Control (If hood unavailable/cleaning spills): N95 or P100 Particulate Respirator.

    • Note: Surgical masks provide zero protection against chemical dust.

C. Eye & Body Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for fine powders that can drift around side shields.

  • Body: High-neck lab coat (buttoned to top) + Tyvek sleeves if handling >5g quantities to bridge the glove-coat gap.

Operational Handling Protocol

This workflow minimizes static discharge and aerosolization, the two most common causes of lab exposure.

Step 1: Storage & Transport
  • Condition: Store at 2-8°C (Refrigerator), under inert gas (Argon/Nitrogen) if possible. Halogenated thiophenes can degrade and discolor upon light/air exposure.

  • Transport: Never carry the glass vial by hand. Use a secondary containment bucket to prevent breakage during transport from fridge to hood.

Step 2: Weighing (The Critical Step)
  • Static Control: Use an ionizing fan or anti-static gun on the weighing boat. Dry thiophene powders are prone to static cling, causing "jumping" of particles.

  • Containment: Weigh inside the fume hood. Do not tare the balance on the open bench.

Step 3: Reaction Setup
  • Solvent Choice: When solubilizing, add solvent slowly down the side of the vessel to prevent puffing of the powder.

  • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon. This limits moisture uptake (hydrolysis risk) and oxidative degradation.

Step 4: Waste Disposal
  • Segregation:

    • Solid Waste: Label as "Toxic Solid - Halogenated."

    • Liquid Waste: Must go into "Halogenated Organic Waste" streams due to the Bromine atoms. Do not mix with general non-halogenated solvents, as this complicates incineration.

  • Quenching: If the sulfonamide is unreacted, treat with a mild basic solution (e.g., dilute NaHCO3) before disposal to neutralize potential acidity, though incineration is the preferred ultimate disposal method.

Visualizations

Figure 1: PPE Selection Logic Flow

Caption: Decision tree for selecting appropriate PPE based on the physical state of the reagent.

PPE_Logic Start Task Identification State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Resp_Solid Fume Hood Req. (Or N95 Backup) Solid->Resp_Solid Inhalation Risk Eye_Solid Splash Goggles (Dust Seal) Solid->Eye_Solid Particulate Risk Glove_Sol Glove Compatibility Check Solvent! Solution->Glove_Sol DCM DCM/Chloroform? Use PVA/Silver Shield Glove_Sol->DCM Halogenated Solvent Std Alcohol/Water? Nitrile OK Glove_Sol->Std Polar Solvent

Figure 2: Cradle-to-Grave Handling Workflow

Caption: Step-by-step lifecycle management of 2,5-Dibromothiophene-3-sulfonamide in the laboratory.

Workflow cluster_emergency Emergency Contingency Receipt 1. Receipt & Inspection (Check Vial Integrity) Storage 2. Storage (2-8°C, Dark, Inert) Receipt->Storage Log in Inventory Weighing 3. Weighing (In Hood, Anti-Static) Storage->Weighing Acclimate to RT Synthesis 4. Synthesis (Inert Atm, Halogenated Waste) Weighing->Synthesis Dissolve Spill Spill: Dry Sweep (Do not wet!) Weighing->Spill Accident Disposal 5. Disposal (Tag: Toxic/Halogenated) Synthesis->Disposal Quench & Tag Exposure Skin: Wash 15min (Soap + Water) Synthesis->Exposure Splash

Emergency Response Protocols

ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and tepid water for 15 minutes.[1] Do not use hot water (opens pores).Monitor for redness/rash (sensitization sign). Seek medical aid if irritation persists.
Eye Contact Flush with eyewash station for 15 minutes, holding eyelids open.Consult an ophthalmologist immediately. Halogens can cause delayed corneal pitting.
Spill (Solid) Do not sweep vigorously. Cover with wet paper towels (if compatible) or use a HEPA vacuum.Place waste in a sealed bag. Label as "Hazardous Debris."
Inhalation Move to fresh air immediately.If wheezing occurs (asthmatic reaction to sulfonamide), call emergency services.

References

  • Fisher Scientific. (2010). Safety Data Sheet: Sulfonamide General Handling. Retrieved from [Link]

  • PubChem. (2023). Thiophene-2-sulfonamide Hazard Data (Analogous Structure). Retrieved from [Link]

Sources

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